Product packaging for Bictegravir Sodium(Cat. No.:CAS No. 1807988-02-8)

Bictegravir Sodium

Cat. No.: B606110
CAS No.: 1807988-02-8
M. Wt: 471.4 g/mol
InChI Key: WJNFBIVCQMPPJC-FQYDJHLKSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bictegravir sodium is a small molecule integrase strand transfer inhibitor (INSTI) used in antiretroviral research. Its primary research application is in the study of HIV-1 replication mechanisms, specifically the integration of viral DNA into the host genome. Bictegravir potently inhibits the HIV-1 encoded integrase enzyme, which is necessary for viral replication; it blocks the strand transfer step, preventing the integration of proviral DNA into host cellular DNA and thereby halting the viral life cycle . In vitro, bictegravir has demonstrated potent antiviral activity against HIV-2 and a broad spectrum of HIV-1 subtypes . It is noted for its long plasma half-life of approximately 17.3 hours and an even longer in vitro integrase binding half-life, which are valuable properties for pharmacological study . From a research perspective, bictegravir is often investigated in a fixed-dose combination with other antiretrovirals, such as emtricitabine and tenofovir alafenamide, providing a model for studying combination therapy and synergistic effects . The compound is metabolized in the liver primarily via glucuronidation by UGT1A1 and oxidation by CYP3A4 . Intended Use This product is for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17F3N3NaO5 B606110 Bictegravir Sodium CAS No. 1807988-02-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFBIVCQMPPJC-FQYDJHLKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027938
Record name Bictegravir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807988-02-8
Record name Bictegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bictegravir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bictegravir Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), is a cornerstone in the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the synthetic methodologies for Bictegravir and its subsequent conversion to the pharmaceutically active sodium salt. We will delve into various reported synthetic routes, including key intermediates, reaction conditions, and process optimizations. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this critical antiretroviral agent.

Introduction

Bictegravir is a complex polycyclic carbamoylpyridone compound that effectively inhibits the strand transfer activity of HIV integrase, a crucial enzyme for viral replication.[1][2] Marketed in combination with emtricitabine and tenofovir alafenamide, it offers a highly effective single-tablet regimen for the treatment of HIV-1.[1] The synthesis of Bictegravir is a multi-step process that has been the subject of significant research and development to optimize yield, purity, and scalability. This guide will explore several prominent synthetic strategies.

Key Synthetic Strategies

The synthesis of Bictegravir generally revolves around the construction of a core polycyclic structure followed by amidation and final salt formation. A common feature in many synthetic approaches is the utilization of a key pyridone-carboxylic acid precursor.[3]

Synthesis via a Common Pyridone Intermediate

A widely adopted strategy involves the initial synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3] This key intermediate serves as a versatile building block for several integrase inhibitors, including Bictegravir.[3][4]

The general synthetic workflow can be visualized as follows:

Bictegravir_Synthesis_Workflow A Starting Materials (e.g., 4-methoxyacetoacetic acid methyl ester) B Multi-component Reaction A->B DMF-DMA, Aminoacetaldehyde dimethyl acetal C Pyridone-Carboxylic Acid Intermediate (Acetal 4) B->C Formation of Pyridone Ring D Hydrolysis to Aldehyde C->D HOAc/MeSO3H in CH3CN E Cyclization with (1R, 3S)-3-aminocyclopentanol D->E F Key Bicyclic Intermediate E->F G Coupling with 2,4,6-trifluorobenzylamine F->G Coupling Agent (e.g., EDCI, DMAP) H Penultimate Intermediate G->H I Demethylation H->I e.g., MgBr2 or LiBr J Bictegravir (Free Acid) I->J K Salt Formation with Sodium Hydroxide J->K L Bictegravir Sodium Salt K->L

Caption: Overall synthetic workflow for this compound salt.

A Convergent Three-Step Synthetic Protocol

An efficient, continuous three-step synthesis has been developed, which offers advantages in terms of cost, time, and yield, making it suitable for industrial-scale production.[5][6] This approach streamlines the process by combining multiple transformations into fewer, more efficient steps.[5]

The logical flow of this convergent synthesis is depicted below:

Convergent_Synthesis start Acetal Intermediate (4) | (1R, 3S)-3-aminocyclopentanol | 2,4,6-trifluorobenzylamine step1 Step 1: Hydrolysis & Cyclization Acetal (4) is hydrolyzed to an aldehyde and cyclized in situ with the aminocyclopentanol. start->step1 step2 Step 2: Amide Coupling The resulting bicyclic intermediate is coupled with 2,4,6-trifluorobenzylamine. step1->step2 step3 Step 3: Demethylation & Salt Formation The methyl ether protecting group is removed, followed by salt formation to yield the final product. step2->step3 end This compound Salt step3->end

Caption: Logical flow of the three-step convergent synthesis.

Experimental Protocols

The following are detailed methodologies for key transformations in the synthesis of Bictegravir and its sodium salt, based on published literature.

Preparation of the Key Bicyclic Intermediate

This procedure outlines the hydrolysis of the acetal intermediate and subsequent cyclization.

  • Reaction: A mixture of the acetal intermediate (compound 4), methanesulfonic acid, and acetic acid in acetonitrile is heated.[4]

  • Addition: (1R, 3S)-3-aminocyclopentanol is added to the reaction mixture.[4]

  • Work-up: The reaction mixture is concentrated, and the residue is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with aqueous acid. The organic layers are combined and concentrated to yield the key bicyclic intermediate.[4]

Amide Coupling and Demethylation

This protocol describes the coupling of the bicyclic intermediate with 2,4,6-trifluorobenzylamine and the final deprotection step.

  • Coupling: The bicyclic intermediate is dissolved in acetonitrile, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) are added, followed by the addition of 2,4,6-trifluorobenzylamine. The mixture is heated.[4]

  • Demethylation: A demethylating agent, such as lithium bromide (LiBr) or magnesium bromide (MgBr2), is added to the reaction mixture, and heating is continued.[4][6]

  • Isolation: The product, Bictegravir free acid, is collected by filtration and dried.[4]

Formation of this compound Salt

The final step involves the conversion of the free acid to its sodium salt.

  • Dissolution: Bictegravir free acid is dissolved in a suitable solvent, such as ethanol or methanol, with heating.[1]

  • Base Addition: In a separate flask, a solution of sodium hydroxide in water is prepared.[1]

  • Crystallization: The hot solution of Bictegravir is slowly added to the aqueous sodium hydroxide solution at room temperature. The resulting suspension is stirred to allow for crystallization.[1]

  • Isolation and Drying: The crystalline product is filtered, washed with water, and dried under reduced pressure to afford this compound.[1] Various crystalline forms of this compound have been reported, which can be obtained by using different solvent systems and conditions during crystallization.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures.

Step Reactants Reagents/Solvents Temp (°C) Time (h) Yield (%) Reference
Bicyclic Intermediate Formation Acetal (4), (1R, 3S)-3-aminocyclopentanolAcetonitrile, Acetic Acid, Methanesulfonic AcidReflux15~62[5]
Amide Coupling & Demethylation Bicyclic Intermediate, 2,4,6-trifluorobenzylamineAcetonitrile, EDCI, DMAP, LiBr80487[4]
Bictegravir Synthesis (Cipla Process) Compound (2), Compound (4)Dimethyl Carbonate, Acetic Acid, Methane Sulphonic Acid, Potassium Carbonate70-806-8 (step 1), 16-18 (step 2)N/A[1]
Salt Formation BictegravirEthanol, Sodium Hydroxide, Water60-65 (dissolution)2-3 (addition), 1 (stirring)N/A[1]

N/A: Not explicitly available in the cited reference.

Conclusion

The synthesis of this compound salt has been refined through various approaches, with a focus on improving efficiency, scalability, and overall yield. The use of a common pyridone intermediate and the development of convergent synthetic strategies have been pivotal in the successful large-scale production of this important antiretroviral drug. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for chemists and engineers working in the field of pharmaceutical development and manufacturing. Further research into novel crystalline forms and process optimization continues to be an active area of investigation.

References

The Discovery and Development of Bictegravir Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bictegravir (BIC) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Gilead Sciences.[1] It features a high barrier to resistance, a favorable pharmacokinetic profile allowing for once-daily unboosted dosing, and potent antiviral activity against both wild-type and certain INSTI-resistant strains of HIV-1.[2][3] This technical guide provides an in-depth overview of the discovery, preclinical development, chemical synthesis, and clinical evaluation of Bictegravir Sodium, the salt form used in the approved fixed-dose combination tablet. The document details the mechanism of action, experimental methodologies, and key data from pivotal studies, intended for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The development of second-generation INSTIs was driven by the need to overcome resistance associated with first-generation agents like raltegravir and elvitegravir. The discovery of Bictegravir (formerly GS-9883) stemmed from a lead optimization program aimed at identifying a candidate with an improved resistance profile, potent antiviral activity, and a pharmacokinetic profile suitable for a once-daily, unboosted, single-tablet regimen.

Scientists at Gilead structurally evolved earlier INSTI compounds, focusing on modifications to the core polycyclic structure and the halobenzyl side chain that interacts with the viral DNA.[1] Key structural modifications for Bictegravir include a unique bridged bicyclic ring system and a distinct 2,4,6-trifluorobenzyl tail.[4] These changes were found to enhance binding to the HIV integrase enzyme, particularly in the presence of resistance-associated mutations, while also increasing plasma protein binding, which contributes to its lower in vivo clearance and long half-life.[2][4]

The lead optimization process involved iterative cycles of designing, synthesizing, and testing analogs for various properties. This process is visualized in the workflow below.

Lead_Optimization cluster_design Design & Synthesis cluster_testing In Vitro Screening cluster_evaluation In Vivo Evaluation SAR Structure-Activity Relationship (SAR) Analysis Comp_Model Computational Modeling (Docking Studies) SAR->Comp_Model Synthesis Analog Synthesis Comp_Model->Synthesis Potency Antiviral Potency Assay (EC50) Synthesis->Potency Test Analogs Resistance Resistance Profiling (vs. Mutant Strains) Potency->Resistance ADME ADME Profiling (Metabolic Stability, Permeability) Resistance->ADME Safety Early Safety/Toxicity (Cytotoxicity, hERG) ADME->Safety Safety->SAR Feedback Loop PK_Studies Pharmacokinetic Studies (Animal Models) Safety->PK_Studies Promising Candidates Efficacy_Models Efficacy Studies (Animal Disease Models) PK_Studies->Efficacy_Models Efficacy_Models->SAR Feedback Loop Candidate Candidate Efficacy_Models->Candidate Bictegravir (GS-9883) Selected as Candidate

Caption: Iterative cycle of lead optimization for Bictegravir discovery.

Chemical Synthesis

The process-scale synthesis of Bictegravir involves a multi-step convergent approach. A key precursor is the pyridone-carboxylic acid, which is common to other second-generation INSTIs.[5] The synthesis culminates in the late-stage coupling of the chiral bicyclic core with the 2,4,6-trifluorobenzylamine side chain.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Core Assembly & Final Coupling cluster_2 Salt Formation A Pyridone-Carboxylic Acid Precursor (6) Intermediate1 Key Intermediate (via multi-step synthesis) A->Intermediate1 B (1R,3S)-3-aminocyclopentanol B->Intermediate1 C 2,4,6-Trifluorobenzylamine Intermediate2 Penultimate Intermediate C->Intermediate2 Intermediate1->Intermediate2 Coupling Bictegravir Bictegravir (Free Acid) Intermediate2->Bictegravir Demethylation Bictegravir_Na This compound Bictegravir->Bictegravir_Na Reaction with Sodium Source

Caption: Convergent synthesis pathway for this compound.

The sodium salt is subsequently formed and can be isolated in various crystalline polymorphic forms, which are characterized using techniques like Powder X-ray Diffraction (PXRD).[6][7][8] The choice of the final polymorphic form is critical for ensuring stability, solubility, and manufacturability of the active pharmaceutical ingredient.[9]

Mechanism of Action

Bictegravir targets the HIV-1 integrase (IN) enzyme, which is essential for viral replication. The integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer.[10] Bictegravir is an integrase strand transfer inhibitor (INSTI). It binds to the active site of the integrase-viral DNA complex (the intasome), chelating two essential magnesium ions. This action physically blocks the viral DNA from being covalently linked to the host cell's DNA, thereby halting the integration process and preventing the formation of the HIV provirus.[11][12]

MoA Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Intasome Integrase-Viral DNA Complex (Intasome) Viral_DNA->Intasome 3'-Processing & Complex Formation Integration Integration into Host DNA Intasome->Integration Strand Transfer Provirus Provirus Integration->Provirus Replication New Virus Production Provirus->Replication Bictegravir Bictegravir Bictegravir->Integration BLOCKS

References

In Vitro Antiviral Activity of Bictegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the in vitro antiviral activity of Bictegravir (BIC), a potent, second-generation Integrase Strand Transfer Inhibitor (INSTI). It is intended for researchers, scientists, and drug development professionals engaged in HIV research and antiretroviral therapy development.

Mechanism of Action

Bictegravir is an HIV-1 integrase strand transfer inhibitor (INSTI) that targets the catalytic activity of the HIV-1 integrase enzyme, an essential enzyme for viral replication.[1] By binding to the active site of the integrase-viral DNA complex, Bictegravir blocks the strand transfer step of retroviral DNA integration into the host cell genome.[2][3] This prevention of viral DNA integration effectively halts the formation of the HIV-1 provirus and the subsequent production of new infectious virions.[1] The 50% inhibitory concentration (IC50) for Bictegravir's strand transfer activity is 7.5 ± 0.3 nM.[4][5]

cluster_host Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus HIV_RNA HIV RNA Viral_DNA Double-Stranded viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Forms PIC with Integrase Enzyme Integration PIC->Integration Nuclear Import Host_DNA Host Chromosomal DNA Provirus Integrated Provirus Host_DNA->Provirus Integration Complete Integration->Host_DNA Strand Transfer Bictegravir Bictegravir Block X Bictegravir->Block Block->Integration Inhibits Integrase

Caption: Bictegravir's mechanism of action targeting HIV-1 integrase.

Quantitative Antiviral Activity

Bictegravir demonstrates potent and selective antiviral activity against a broad range of HIV-1 laboratory strains, clinical isolates, and HIV-2. Its efficacy is consistent across various in vitro cell-based models.

Activity in Cell Lines and Primary Cells

Bictegravir potently inhibits HIV-1 replication in both immortalized T-cell lines and primary human cells, including those considered key reservoirs for the virus.[4][5] The 50% effective concentration (EC50) values are consistently in the low nanomolar range, showcasing its high potency.[4][5]

Cell TypeHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
T-Cell Lines
MT-2IIIb1.510.3~6,800[4][5]
MT-4IIIb2.4 ± 0.43.7~1,500[4][5][6]
Primary Cells
CD4+ T LymphocytesIIIb1.5 ± 0.313~8,700[4][5]
Monocyte-Derived MacrophagesBa-L6.6 ± 4.129.8~4,500[4][5]
Human PBMCs14 Clinical Isolates0.81 (mean)>10>12,300[4][5]
Human PBMCsSingle HIV-2 Isolate1.7--[7]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50; PBMCs: Peripheral Blood Mononuclear Cells.

Activity Against Diverse HIV Isolates

Bictegravir maintains high potency against a wide array of HIV-1 clinical isolates from different groups and subtypes, as well as against HIV-2.[7][8][9]

VirusIsolates / SubtypesEC50 Range (nM)Assay TypeReference
HIV-1 9 Group M Isolates1.2 - 2.1Single-Cycle[7]
HIV-1 2 Group O Isolates1.4 - 2.5Single-Cycle[7]
HIV-1 Groups M, N, O (Subtypes A-G)<0.05 - 1.71PBMC[8][9]
HIV-2 15 Clinical Isolates1.4 - 5.6Single-Cycle[7]
HIV-2 ROD9 & 2 Clinical Isolates0.8 - 3.8PBMC[7]
Combination Antiviral Activity

In vitro studies demonstrate that Bictegravir exhibits synergistic antiviral effects when used in pairwise combinations with other antiretroviral agents, including tenofovir alafenamide (TAF), emtricitabine (FTC), and darunavir (DRV).[4][10][11] Importantly, no antagonistic effects have been observed with clinically relevant antiretrovirals.[5]

In Vitro Resistance Profile

Bictegravir possesses a high genetic barrier to resistance, a significant improvement over first-generation INSTIs.[12][13]

Activity Against INSTI-Resistant Mutants

Bictegravir maintains potent activity against HIV-1 variants with single INSTI resistance-associated mutations (RAMs) and many variants with multiple RAMs that confer resistance to raltegravir (RAL) and elvitegravir (EVG).[4][8] Its profile is comparable or superior to dolutegravir (DTG) against certain highly resistant strains.[4][10]

Integrase Mutation(s)Fold Change in EC50 vs. Wild-TypeReference
Y143R≤4[8][14]
N155H≤4[14]
R263K≤4[14]
G140S/Q148H4.8[14]
M50I/R263K2.8[4][10]
E92Q/N155H<10[8]
G140S/Q148R<5[5]

Fold change represents the ratio of EC50 for the mutant virus to the EC50 for the wild-type virus.

Against a panel of 47 patient-derived isolates with high-level INSTI resistance, Bictegravir showed statistically improved antiviral activity compared to RAL, EVG, and DTG.[4][5]

In Vitro Resistance Selection Studies

In dose-escalation experiments, Bictegravir and Dolutegravir demonstrate a higher barrier to resistance compared to Elvitegravir.[4][10] Viral breakthrough in the presence of Bictegravir occurred later than with Elvitegravir (day 71 vs. day 20).[4][10] The primary mutations selected by Bictegravir in these long-term culture experiments were M50I and R263K. The dual M50I/R263K mutant exhibited only a 2.8-fold reduced susceptibility to Bictegravir.[4][10]

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral potency, cytotoxicity, and resistance profile of compounds like Bictegravir.

Antiviral Activity Assay Protocol

The EC50 of an antiviral agent is typically determined using a cell-based assay where susceptible cells are infected with HIV-1 in the presence of serial dilutions of the compound.

cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A 1. Seed target cells (e.g., MT-4, PBMCs) in 96-well plates B 2. Prepare serial dilutions of Bictegravir C 3. Add compound dilutions to appropriate wells D 4. Infect cells with HIV-1 stock (e.g., IIIb) at a known MOI C->D E 5. Incubate for 3-7 days at 37°C F 6. Measure endpoint of viral replication (e.g., p24 antigen ELISA, Luciferase reporter activity) E->F G 7. Plot dose-response curve and calculate EC50 value

Caption: General workflow for an in vitro HIV-1 antiviral activity assay.

Methodology Detail:

  • Cell Culture: Lymphoblastoid T-cell lines (e.g., MT-2, MT-4) or freshly isolated, stimulated PBMCs are seeded into 96-well microtiter plates.[5][15]

  • Compound Addition: The test compound (Bictegravir) is serially diluted and added to the wells in triplicate.[5]

  • Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIb) at a specific multiplicity of infection (MOI), typically around 0.01.[5]

  • Incubation: The plates are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.[16]

  • Endpoint Measurement: The extent of viral replication is quantified. Common methods include measuring the amount of viral p24 capsid protein in the culture supernatant via ELISA or using reporter cell lines (e.g., TZM-bl) where infection drives the expression of an easily measurable enzyme like luciferase.[15][17]

  • Data Analysis: The results are plotted as the percentage of inhibition versus the drug concentration. The EC50, the concentration at which 50% of viral replication is inhibited, is calculated using a non-linear regression model.[16]

Cytotoxicity Assay Protocol

Determining the 50% cytotoxic concentration (CC50) is essential for calculating the selectivity index.

Methodology Detail:

  • Cell Culture: Uninfected cells of the same type used in the antiviral assay are seeded in 96-well plates.

  • Compound Addition: The cells are exposed to the same serial dilutions of Bictegravir.[18]

  • Incubation: Plates are incubated for the same duration as the antiviral assay.[18]

  • Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay. A common method is the MTT assay, which measures mitochondrial metabolic activity, or the CellTiter-Glo® assay, which quantifies ATP as an indicator of viable cells.[16][18]

  • Data Analysis: The CC50, the concentration that reduces cell viability by 50% compared to untreated controls, is calculated.[16]

In Vitro Resistance Breakthrough Selection Protocol

This long-term culture experiment identifies the genetic barrier to resistance and the mutations that arise under drug pressure.

A 1. Infect MT-2 cells with wild-type HIV-1 B 2. Culture in presence of Bictegravir at a fixed concentration (e.g., 2.5x EC95) A->B C 3. Monitor culture for viral breakthrough (rising p24 levels) B->C D 4. If breakthrough occurs, harvest supernatant C->D Yes F 6. If no breakthrough, passage cells & virus with escalating drug concentration C->F No E 5. Genotype & Phenotype virus to identify mutations and confirm resistance D->E F->C Repeat cycle

Caption: Workflow for in vitro resistance selection experiments.

Methodology Detail:

  • Initiation: Susceptible cells (e.g., MT-2) are infected with wild-type HIV-1.[5]

  • Drug Pressure: The infected cells are cultured in the presence of Bictegravir, often starting at a concentration equivalent to its EC95 or a multiple thereof.[5]

  • Monitoring: The cultures are monitored regularly for signs of viral replication (viral breakthrough), typically by measuring p24 antigen levels.

  • Passaging: The cell cultures are split and passaged every 3-4 days. If viral replication is suppressed, the concentration of Bictegravir may be incrementally increased in subsequent passages to escalate the selective pressure.[19]

  • Analysis: When viral breakthrough is confirmed, the cell culture supernatant is harvested. The viral RNA is extracted, and the integrase gene is sequenced to identify mutations. The resulting virus is then phenotyped to determine its susceptibility to Bictegravir and other INSTIs.[4]

References

An In-depth Technical Guide to the Pharmacokinetics of Bictegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (BIC), a potent integrase strand transfer inhibitor (INSTI), is a cornerstone in the management of HIV-1 infection.[1][2] As a component of the single-tablet regimen Biktarvy®, its pharmacokinetic (PK) profile is pivotal to its efficacy and safety. This guide provides a comprehensive technical overview of the pharmacokinetics of Bictegravir sodium, detailing its absorption, distribution, metabolism, and excretion (ADME). It includes summaries of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant pathways and workflows.

Core Pharmacokinetic Properties

Bictegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing without the need for a pharmacokinetic booster.[3]

Absorption

Bictegravir is readily absorbed following oral administration, with a time to maximum plasma concentration (Tmax) ranging from 2.0 to 4.0 hours.[4] The oral bioavailability of Bictegravir is greater than 70%. The administration of Bictegravir with a moderate or high-fat meal results in a modest, but not clinically significant, increase in its absorption.[4] Therefore, it can be taken with or without food.

Distribution

Bictegravir is highly bound to human plasma proteins, with over 99% of the drug being bound in vitro.[4][5] This extensive protein binding results in a low volume of distribution. The blood-to-plasma ratio for Bictegravir is 0.64.[4][6]

Metabolism

The primary route of elimination for Bictegravir is through metabolism. It is metabolized by both cytochrome P450 (CYP) 3A4 and UDP-glucuronosyltransferase 1A1 (UGT1A1) enzymes.[4][7]

Excretion

Bictegravir and its metabolites are eliminated primarily through the feces, with approximately 60% of an administered dose recovered in feces as the parent drug and oxidative metabolites.[4][5] A smaller portion, around 35%, is excreted in the urine, mainly as a glucuronide conjugate and other minor oxidative metabolites.[4][5] Renal excretion of unchanged Bictegravir is a minor pathway, accounting for less than 1% of the dose.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Bictegravir in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Bictegravir in Healthy Adults

ParameterValueReference
Tmax (h) 2.3[9]
Cmax (ng/mL) 6150[10]
AUC (µg·h/mL) 102[10]
Half-life (t½) (h) 17.3[3][10]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Bictegravir in HIV-Infected Adults

ParameterValueReference
Tmax (h) 2.0 - 4.0[4]
Ctrough (ng/mL) 2610[10]
Accumulation Ratio ~1.6[11]

Table 3: Effect of Renal and Hepatic Impairment on Bictegravir Pharmacokinetics

PopulationKey FindingReference
Severe Renal Impairment No clinically relevant changes in Bictegravir exposure.[7][10]
Moderate Hepatic Impairment No clinically relevant changes in Bictegravir exposure.[7][10]

Experimental Protocols

The characterization of Bictegravir's pharmacokinetic profile involves a series of in vitro and in vivo studies. The following sections detail the methodologies for these key experiments.

Quantification of Bictegravir in Human Plasma by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Bictegravir in human plasma.

  • Sample Preparation: A small volume of human plasma (e.g., 50 µL) is deproteinized using a protein precipitation agent such as acetonitrile, which contains an internal standard (e.g., a stable isotope-labeled version of Bictegravir).[4] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then further processed for injection into the LC-MS/MS system.[4]

  • Chromatographic Separation: The chromatographic separation is typically achieved on a C18 reversed-phase column.[4] An isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile and water with a modifier like formic acid, is used to elute Bictegravir and the internal standard.[4]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The instrument is set to multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Bictegravir and the internal standard to ensure selectivity and sensitivity.[4]

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

In Vitro Metabolism Studies with Human Liver Microsomes

These studies are conducted to identify the enzymes responsible for the metabolism of Bictegravir.

  • Incubation: Bictegravir is incubated with pooled human liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.

  • Reaction Termination: The reactions are terminated at various time points by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are then analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

  • Enzyme Phenotyping: To identify the specific CYP and UGT enzymes involved, incubations are performed with a panel of recombinant human enzymes or with selective chemical inhibitors.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of Bictegravir and to identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[12]

  • Permeability Assessment: A solution of Bictegravir is added to either the apical (AP) or basolateral (BL) side of the cell monolayer.[13] Samples are collected from the opposite chamber at various time points.

  • Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both the AP-to-BL and BL-to-AP directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate of an efflux transporter.[12]

  • Transporter Inhibition: To identify the specific transporters involved, the assay is also conducted in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C).[12]

Human Plasma Protein Binding Assay

Equilibrium dialysis is the gold standard method for determining the extent of a drug's binding to plasma proteins.

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semi-permeable membrane.[4]

  • Procedure: Human plasma spiked with Bictegravir is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other.[4] The device is incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.[4]

  • Analysis: After reaching equilibrium, samples are taken from both chambers and the concentration of Bictegravir is measured by LC-MS/MS.[4]

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Human ADME Study with Radiolabeled Compound

A human absorption, distribution, metabolism, and excretion (ADME) study is conducted to provide a complete picture of the drug's disposition.

  • Study Design: A single oral dose of radiolabeled ([14C]) Bictegravir is administered to a small cohort of healthy male subjects.[9]

  • Sample Collection: Blood, urine, and feces are collected at regular intervals for an extended period to capture the majority of the excreted radioactivity.[9]

  • Radioactivity Measurement: The total radioactivity in the collected samples is measured using techniques like liquid scintillation counting or accelerator mass spectrometry.[9]

  • Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed by radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to separate the parent drug from its metabolites. The structures of the metabolites are then elucidated using high-resolution mass spectrometry and NMR spectroscopy.

Visualizations

Metabolic Pathway of Bictegravir

Bictegravir_Metabolism Bictegravir Bictegravir Oxidative_Metabolites Oxidative Metabolites Bictegravir->Oxidative_Metabolites CYP3A4 Glucuronide_Conjugate Glucuronide Conjugate Bictegravir->Glucuronide_Conjugate UGT1A1 Feces Feces (≈60%) Oxidative_Metabolites->Feces Urine Urine (≈35%) Glucuronide_Conjugate->Urine

Caption: Primary metabolic pathways of Bictegravir.

Experimental Workflow for a Clinical Pharmacokinetic Study

PK_Study_Workflow cluster_study_conduct Study Conduct cluster_analysis Analysis Subject_Screening Subject Screening & Consent Drug_Administration Drug Administration Subject_Screening->Drug_Administration Sample_Collection Serial Blood/Urine/Feces Collection Drug_Administration->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Reporting Data Interpretation & Reporting PK_Analysis->Data_Reporting

Caption: General workflow of a clinical pharmacokinetic study.

Logical Relationship of Drug-Drug Interactions with Bictegravir

DDI_Logic Bictegravir Bictegravir Plasma Concentration CYP3A4_UGT1A1 CYP3A4 & UGT1A1 Metabolism Bictegravir->CYP3A4_UGT1A1 is metabolized by Decrease Decreased Concentration CYP3A4_UGT1A1->Decrease leads to Increase Increased Concentration CYP3A4_UGT1A1->Increase leads to Inducers Strong Inducers (e.g., Rifampin) Inducers->CYP3A4_UGT1A1 induce Inhibitors Strong Inhibitors (e.g., Atazanavir/c) Inhibitors->CYP3A4_UGT1A1 inhibit

Caption: Drug-drug interaction mechanisms for Bictegravir.

Conclusion

Bictegravir possesses a well-characterized and favorable pharmacokinetic profile, which underpins its clinical utility as a potent and convenient antiretroviral agent. Its predictable absorption, high protein binding, metabolism through well-defined pathways, and primary elimination in feces contribute to its consistent therapeutic exposures and manageable drug-drug interaction profile. The experimental methodologies detailed herein provide a framework for the comprehensive evaluation of the pharmacokinetics of Bictegravir and similar compounds in drug development. This in-depth guide serves as a valuable resource for researchers and scientists in the field of antiretroviral drug development and clinical pharmacology.

References

A Technical Guide to Bictegravir Sodium for HIV-1 Treatment Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bictegravir (BIC), a potent integrase strand transfer inhibitor (INSTI), for professionals engaged in HIV-1 research and antiretroviral drug development. Bictegravir is a core component of the single-tablet regimen Biktarvy®, which also contains emtricitabine (FTC) and tenofovir alafenamide (TAF).[1][2]

Introduction to Bictegravir

Bictegravir is a second-generation INSTI that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[3][4] By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Bictegravir effectively halts the viral replication cycle.[3][5] It is administered as its monosodium salt, Bictegravir sodium.[6] The fixed-dose combination tablet, Biktarvy®, contains 50 mg of bictegravir, 200 mg of emtricitabine, and 25 mg of tenofovir alafenamide.[1][7]

Chemical and Physical Properties:

PropertyValue
Chemical Name (2R,5S,13aR)-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][8][9]oxazepine-10-carboxamide[3]
Molecular Formula C21H18F3N3O5[3]
Molecular Weight 449.4 g/mol [6]
Sodium Salt Formula C21H17F3N3NaO5[6]
Sodium Salt M.W. 471.4 g/mol [10]
Solubility 0.1 mg/mL in water at 20°C[10]
Appearance Off-white to yellow solid[10]

Mechanism of Action

Bictegravir's primary mechanism of action is the inhibition of the HIV-1 integrase enzyme.[11] This prevents the integration of viral DNA into the host genome, a critical step for the propagation of the virus.[5] The combination therapy Biktarvy® includes two other active components: Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), becomes phosphorylated to emtricitabine 5'-triphosphate, which competes with deoxycytidine 5'-triphosphate and gets incorporated into viral DNA, preventing chain elongation.[5] Tenofovir alafenamide, another NRTI and a prodrug of tenofovir, is converted intracellularly to tenofovir diphosphate, which inhibits HIV-1 replication by being incorporated into viral DNA by the reverse transcriptase, leading to DNA chain-termination.[2][5]

Below is a diagram illustrating the HIV-1 replication cycle and the points of inhibition for the components of Biktarvy®.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Biktarvy® Inhibition HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA HIV_DNA->Integrated_DNA Integration Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation New_Virus New HIV Virion Viral_Proteins->New_Virus Assembly & Budding BIC Bictegravir (INSTI) BIC->HIV_DNA Inhibits Integrase FTC_TAF Emtricitabine / Tenofovir Alafenamide (NRTIs) FTC_TAF->HIV_RNA Inhibits Reverse Transcriptase

Caption: HIV-1 Replication Cycle and Biktarvy® Inhibition Points.

Preclinical Research: In Vitro Studies

Bictegravir demonstrates potent antiviral activity against a broad range of HIV-1 isolates.[9] In vitro studies have shown strong dose-dependent activity in various cell lines.[8]

Table 1: In Vitro Antiviral Activity of Bictegravir against HIV-1

Cell Line/IsolateEC50 (nM)Reference
HIV-1NL4-3 (single-cycle assay)1.7[8]
Group M HIV-1 Isolates1.2 to 2.1[8]
Group O HIV-1 Isolates1.4 to 2.5[8]
MT-2 Cells (HIV-1IIIB)1.5[9]
MT-4 Cells (HIV-1IIIB)2.4[9]

EC50: 50% effective concentration.

Bictegravir has a high barrier to the development of resistance.[12] It maintains potent activity against HIV-1 variants that are resistant to other classes of antiretroviral drugs.[9] Its resistance profile is notably improved compared to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), and is comparable to dolutegravir (DTG).[9]

Table 2: Bictegravir Activity against INSTI-Resistant HIV-1 Mutants

MutationFold Change in EC50 vs. Wild-TypeReference
G140S/Q148H2.0[8]
E138K/G140S/Q148R2.3[8]
M50I/R263K2.8[9]

Fold change indicates the reduction in susceptibility to the drug.

In Vitro Antiviral Activity Assay (Single-Cycle Infection):

A common method to determine the 50% effective concentration (EC50) involves a single-cycle infection assay. The general steps are outlined below.

Antiviral_Assay Start Start: Prepare Target Cells (e.g., T-cell lines) Infect Infect cells with HIV-1 vector in the presence of varying concentrations of Bictegravir. Start->Infect Incubate Incubate for a defined period (e.g., 48-72 hours). Infect->Incubate Lyse Lyse cells to release viral proteins or measure reporter gene activity. Incubate->Lyse Measure Quantify viral replication (e.g., p24 antigen ELISA or luciferase activity). Lyse->Measure Analyze Plot data and calculate EC50 using non-linear regression. Measure->Analyze End End Analyze->End

References

A Technical Guide to the Initial Synthesis of Bictegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the initial synthetic route for Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI) developed by Gilead Sciences for the treatment of HIV-1 infection. The synthesis leverages a core pyridone structure, assembled through a multi-step sequence starting from a key acid acetal building block.

Core Synthesis Pathway

The initial synthesis of Bictegravir is a linear four-step process commencing from the common intermediate, acid acetal (4). The route involves an acid-catalyzed hydrolysis and cyclization to form the core tricyclic structure, followed by an amide coupling and a final demethylation to yield the active pharmaceutical ingredient.

Bictegravir_Initial_Synthesis Initial Synthesis Route of Bictegravir mol4 Acid Acetal (4) mol5 Aldehyde (5) mol4->mol5 Hydrolysis mol6b Key Intermediate (6b) mol5->mol6b Cyclization mol7b Penultimate Intermediate (7b) mol6b->mol7b Amide Coupling bic Bictegravir mol7b->bic Demethylation reag1 HOAc, MeSO3H in CH3CN reag2 (1R, 3S)-3- aminocyclopentanol reag3 2,4,6-Trifluoro- benzylamine reag4 MgBr2

Figure 1: Initial synthetic pathway for Bictegravir.

Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific literature and associated patents. The initial route shares a common building block, acid acetal (4), with the synthesis of dolutegravir and cabotegravir.[1][2]

Step 1 & 2 (One-Pot): Hydrolysis of Acid Acetal (4) and Cyclization to Key Intermediate (6b)

The synthesis begins with the hydrolysis of the acid acetal (4) to form an aldehyde intermediate (5).[1][2] This intermediate is not isolated but is directly treated in situ with the chiral amino alcohol, (1R, 3S)-3-aminocyclopentanol, to undergo a cyclization reaction, forming the key tricyclic intermediate (6b).[1][2]

  • Reaction: A mixture of acid acetal (4), acetic acid, and methanesulfonic acid in acetonitrile is heated to reflux.[1][3] After the initial hydrolysis, the reaction is cooled, and (1R, 3S)-3-aminocyclopentanol (or its hydrochloride salt) and a base such as potassium carbonate are added.[3] The mixture is then stirred for an extended period to facilitate the cyclization.

  • Example Protocol: To 100 g of acid acetal (2) in 800 mL of acetonitrile, 100 mL of acetic acid and 5 mL of methanesulfonic acid are added.[3] The mixture is heated to 70-80°C and maintained for 6-8 hours.[3] After cooling to room temperature, 52 g of (1R, 3S)-3-aminocyclopentanol (4) and 52.5 g of potassium carbonate are added.[3] The reaction is stirred for 16-18 hours.[3]

  • Work-up and Purification: The reaction mixture is diluted with water and extracted multiple times with dichloromethane.[3] The combined organic layers are concentrated to yield the crude intermediate (6b), which can be purified by recrystallization.[3] In an optimized procedure, this step was reported to yield the desired single diastereomer.[1][2]

Step 3: Amide Coupling to form Penultimate Intermediate (7b)

The carboxylic acid of the key intermediate (6b) is coupled with 2,4,6-trifluorobenzylamine to form the penultimate intermediate (7b).

  • Reaction: This step is a standard amide bond formation. While various coupling reagents can be used, the process often involves activating the carboxylic acid of (6b) before adding the amine.

  • Protocol: The protocol for this specific step is not detailed in the provided search results, but it would typically involve reacting intermediate (6b) with 2,4,6-trifluorobenzylamine in the presence of a suitable coupling agent (e.g., HATU, CDI) in an aprotic solvent like DMF or dimethyl carbonate.[4]

Step 4: Demethylation to yield Bictegravir

The final step is the demethylation of the methoxy group on the pyridone ring of intermediate (7b) to furnish Bictegravir.[1][2]

  • Reaction: The demethylation is achieved using a Lewis acid.[1][2]

  • Reagents: Magnesium bromide (MgBr₂) is cited in the initial route as the demethylating agent.[1][2] Other reagents like lithium bromide (LiBr) have also been found to be effective, sometimes superiorly.[5]

  • Protocol: Intermediate (7b) is treated with MgBr₂ in a suitable solvent and heated to effect the removal of the methyl group, yielding the final product, Bictegravir.

Quantitative Data Summary

The yields for the individual steps of the Bictegravir synthesis have been reported in various sources. The following table summarizes this data.

StepReactant(s)ProductReported YieldReference(s)
Synthesis of Acid Acetal (4)4-methoxy-β-ketoester, etc.Acid Acetal (4)up to 65%[1][2]
Cyclization to Intermediate (6b)Aldehyde (5) + (1R, 3S)-3-aminocyclopentanolKey Intermediate (6b)62%[2]
Amide Coupling & Demethylation (Combined)Key Intermediate (6b) + 2,4,6-Trifluorobenzylamine, then demethylationBictegravir87%[1][5]

Note: The 87% yield reported is for a similar, optimized "three-step" procedure where the final two steps (amide coupling and demethylation) are performed in a "one-step" manner.[5] The initial Gilead route involved more distinct steps.[1][2]

This guide outlines the foundational chemistry established for the initial synthesis of Bictegravir. While this route was effective for the discovery and early development phases, it was noted to be less atom-economical and involved multiple steps, prompting the development of more optimized, convergent, and scalable manufacturing processes.[1][5]

References

Methodological & Application

Application Notes and Protocols: Bictegravir Sodium Nanoformulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Bictegravir (BIC)-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This long-acting nanoformulation is designed to improve the therapeutic index and pharmacokinetic profile of Bictegravir for HIV-1 treatment and prophylaxis.[1][2] Additionally, data and methodologies for a combination nanoformulation of Bictegravir and Tenofovir Alafenamide (TAF) are presented.[3][4][5]

Data Presentation

Table 1: Physicochemical Characteristics of Bictegravir (BIC) and BIC+TAF Nanoformulations
FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
BIC NPsPLGA (75:25)189.2 ± 3.2< 0.2-24.3 ± 3.947.9 ± 6.9[1]
BIC+TAF NPsPLGA228.8 ± 14.90.124 ± 0.035-20.2 ± 1.4Not Specified[4]
Table 2: In Vitro Efficacy and Cytotoxicity of BIC Nanoformulation vs. BIC Solution
Cell LineFormulationCC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
TZM-blBIC Solution2.250.6043.7[1][2]
TZM-blBIC NPs820.40.0038215,789[1][2]
PBMCsBIC SolutionNot Specified2.33 ± 2.150.29[1][2]
PBMCsBIC NPsNot Specified0.076 ± 0.45523.33[1][2]

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)

Table 3: Intracellular Pharmacokinetics of BIC Nanoformulation in TZM-bl Cells
ParameterBIC SolutionBIC NPsFold Increase (NPs vs. Solution)Reference
CmaxNot SpecifiedNot Specified2.4[1]
AUC(all)Not SpecifiedNot Specified3.1[1]

Cmax: Maximum intracellular concentration; AUC(all): Area under the concentration-time curve

Table 4: In Vitro Cytotoxicity of BIC+TAF Nanoformulation vs. Solution in PBMCs
FormulationCC50 (µg/ml)Fold Increase in CC50 (NPs vs. Solution)Reference
BIC+TAF Solution9.53 ± 2.32-[5]
BIC+TAF NPs35.67 ± 2.693.7[5]

Experimental Protocols

Protocol 1: Preparation of Bictegravir-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for fabricating BIC-loaded PLGA nanoparticles.[1][6]

Materials:

  • Bictegravir (BIC)

  • Poly(lactic-co-glycolic acid) (PLGA; lactide:glycolide 75:25, Mw 4,000–15,000)[1]

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of Bictegravir in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant stirring on a magnetic stirrer.

  • Sonication: Sonicate the resulting mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure for 2-3 hours.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI).

  • Measure the surface charge (Zeta Potential) using the same instrument.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a suitable solvent (e.g., DCM or DMSO) to release the encapsulated drug.

  • Quantify the amount of Bictegravir using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[1]

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the nanoformulation.

Materials:

  • TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete cell culture medium

  • Bictegravir nanoformulation and Bictegravir solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed TZM-bl cells or PBMCs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the Bictegravir nanoformulation and the free drug solution.

  • Remove the old media and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against drug concentration and using non-linear regression analysis.

Protocol 4: In Vitro Anti-HIV-1 Efficacy Study

This protocol determines the 50% effective concentration (EC50) against HIV-1.

Materials:

  • TZM-bl cells or PBMCs

  • HIV-1 viral stock (e.g., HIV-1NLX, HIV-1ADA)[1]

  • Bictegravir nanoformulation and Bictegravir solution

  • Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)

  • Luminometer or ELISA plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the nanoformulation and free drug as described in Protocol 3.

  • Infection: After a short pre-treatment incubation (e.g., 2 hours), infect the cells with a predetermined amount of HIV-1 virus stock.

  • Incubation: Incubate the infected cells for 48 hours.

  • Quantification of Viral Replication:

    • For TZM-bl cells: Measure the luciferase activity, which corresponds to the level of viral replication.

    • For PBMCs: Measure the concentration of the p24 viral antigen in the cell supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of HIV-1 inhibition for each concentration relative to the infected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against drug concentration and using non-linear regression analysis.

Visualizations

G cluster_prep Nanoformulation Preparation cluster_char Characterization A 1. Organic Phase (BIC + PLGA in DCM) C 3. Emulsification (Probe Sonication) A->C add dropwise B 2. Aqueous Phase (PVA Solution) B->C D 4. Solvent Evaporation (Rotary Evaporator) C->D E 5. Washing & Collection (Ultracentrifugation) D->E F 6. Lyophilization (Freeze-Drying) E->F G Final Product: BIC-Loaded Nanoparticles F->G H Particle Size (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency (LC-MS/MS) G->J

Caption: Workflow for the synthesis and characterization of Bictegravir-loaded PLGA nanoparticles.

G cluster_cell Cellular Environment NP BIC Nanoparticle Endosome Endosome NP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape & Drug Release Nucleus Nucleus Cytosol->Nucleus BIC Diffusion Integrase HIV Integrase Nucleus->Integrase BIC Action Provirus Provirus Formation (Blocked) Integrase->Provirus ViralDNA Viral DNA ViralDNA->Integrase Integration into Host DNA

Caption: Intracellular pathway of Bictegravir nanoparticles for HIV inhibition.

References

Troubleshooting & Optimization

"Bictegravir Sodium solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with bictegravir sodium.

Troubleshooting Guides & FAQs

I. Basic Solubility Issues

Question: My this compound is not dissolving in water. What is its expected aqueous solubility?

Answer: this compound has very low aqueous solubility. At 20°C, its solubility in water is approximately 0.1 mg/mL. It is considered practically insoluble in water.

Question: I'm preparing a stock solution of this compound. Which organic solvents can I use?

Answer: this compound exhibits better solubility in some organic solvents. Dimethyl sulfoxide (DMSO) and methanol are commonly used. For instance, the solubility in DMSO is reported to be around 16.67 mg/mL, which can be facilitated by warming and sonication.[1] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.

Question: Does the pH of the aqueous medium affect the solubility of this compound?

Answer: Yes, the solubility of this compound is pH-dependent. As an acidic compound with a pKa of 8.6, its solubility is expected to increase in more alkaline conditions. One study reported the following solubility data at 37°C:

MediumpHSolubility (mg/mL)
Purified WaterNeutral0.070
50 mM Citrate Buffer5.50.29
Phosphate Buffer6.80.124
Phosphate Buffer8.00.099

Note: The decrease in solubility at pH 8.0 in this particular study might be due to other factors or experimental variability.

II. Issues with Crystalline Forms (Polymorphism)

Question: I have different batches of this compound that show different dissolution rates. Why is this happening?

Answer: this compound is known to exist in different crystalline forms, known as polymorphs.[2][3][4][5] These polymorphs have different crystal lattice structures, which can lead to variations in physical properties such as solubility and dissolution rate. For example, "Form II" of this compound is reported to be a metastable polymorph with higher solubility compared to "Form I".[2][3]

Question: How can I identify the polymorphic form of my this compound sample?

Answer: The most common technique to identify the polymorphic form of a crystalline solid is Powder X-ray Diffraction (PXRD). Each crystalline form will have a unique diffraction pattern. Other techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to characterize and differentiate polymorphs.

Question: One of my this compound polymorphs is less soluble. How can I improve its solubility?

Answer: If you are working with a less soluble polymorph like Form I, you can explore various solubility enhancement techniques. These include creating an amorphous solid dispersion, formulating it into nanoparticles, or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). These methods are discussed in more detail below.

III. Advanced Solubility Enhancement Strategies

Question: What is an amorphous solid dispersion (ASD) and how can it improve the solubility of this compound?

Answer: An amorphous solid dispersion (ASD) is a molecular mixture of the drug in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to significantly improved aqueous solubility and dissolution rates. Several patents suggest that amorphous solid dispersions of this compound can be prepared using pharmaceutically acceptable carriers.

Question: How can I prepare an amorphous solid dispersion of this compound in the lab?

Answer: Two common methods for preparing ASDs are spray drying and hot-melt extrusion. A detailed protocol for each is provided in the "Experimental Protocols" section below. The choice of polymer is crucial, and commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

Question: I've heard about using nanoparticles to improve solubility. Is this a viable option for this compound?

Answer: Yes, formulating bictegravir into nanoparticles is a promising approach. A study has shown that bictegravir-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles can be successfully prepared. This nanoformulation not only improves solubility but can also provide sustained drug release.

Question: What is a self-emulsifying drug delivery system (SEDDS) and can it be used for this compound?

Answer: A self-emulsifying drug delivery system (SEDDS) is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This pre-dissolved state of the drug in the formulation can significantly enhance its solubility and oral absorption. A study has explored the development of a liquid SEDDS for this compound to improve its solubility and dissolution rate.[6]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityReference
Water20~ 0.1 mg/mL-
MethanolNot SpecifiedSoluble[7][8]
DMSONot Specified~16.67 mg/mL[1]
DMSO25~2 mg/mL[9]
AcetonitrileNot SpecifiedNot Soluble[10]
ChloroformNot SpecifiedNot Soluble[10]

Table 2: pH-Dependent Aqueous Solubility of this compound at 37°C

MediumpHSolubility (mg/mL)
Purified WaterNeutral0.070
50 mM Citrate Buffer5.50.29
Phosphate Buffer6.80.124
Phosphate Buffer8.00.099

Experimental Protocols

Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, or a mixture thereof)

  • Spray dryer apparatus

  • Analytical balance, magnetic stirrer, glassware

Methodology:

  • Solution Preparation:

    • Dissolve a specific ratio of this compound and the chosen polymer in the selected organic solvent. A common starting point is a 1:1 to 1:4 drug-to-polymer ratio by weight.

    • Ensure complete dissolution by stirring. The total solid concentration in the solution will depend on the solvent and the spray dryer's capabilities, typically in the range of 1-10% (w/v).

  • Spray Drying:

    • Set the spray dryer parameters. These will need to be optimized for your specific instrument and formulation, but typical starting parameters are:

      • Inlet temperature: 100-150°C

      • Atomization gas flow rate: Adjusted to achieve a fine spray

      • Feed pump rate: Adjusted to maintain the desired outlet temperature

      • Outlet temperature: 50-80°C (should be above the boiling point of the solvent but below the glass transition temperature of the polymer and the degradation temperature of the drug)

    • Pump the feed solution through the nozzle of the spray dryer.

    • The atomized droplets are rapidly dried in the drying chamber, forming solid particles.

  • Product Collection:

    • The dried powder is separated from the gas stream by a cyclone and collected.

  • Characterization:

    • Confirm the amorphous nature of the resulting powder using PXRD (absence of sharp crystalline peaks) and DSC (presence of a single glass transition temperature).

    • Determine the drug content in the ASD using a validated analytical method (e.g., HPLC).

    • Evaluate the solubility and dissolution rate of the ASD in relevant aqueous media and compare it to the crystalline drug.

Preparation of Bictegravir-Loaded PLGA Nanoparticles

Objective: To encapsulate bictegravir in polymeric nanoparticles to improve its solubility and provide sustained release.

Materials:

  • Bictegravir

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator, magnetic stirrer, rotary evaporator, centrifuge

Methodology:

  • Organic Phase Preparation:

    • Dissolve bictegravir and PLGA in DCM. A common ratio is 1:5 to 1:10 drug-to-polymer by weight.

  • Aqueous Phase Preparation:

    • Prepare a 1-5% (w/v) solution of PVA in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while stirring at high speed to form a coarse oil-in-water emulsion.

    • Subject the coarse emulsion to high-energy homogenization, such as probe sonication, to reduce the droplet size to the nanoscale.

  • Solvent Evaporation:

    • Stir the resulting nanoemulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the DCM.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., >15,000 rpm) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step 2-3 times to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose or sucrose) is often added before freezing.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency using a validated analytical method after dissolving a known amount of nanoparticles in a suitable organic solvent.

Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capmul MCM, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Lauroglycol FCC)

  • Vials, magnetic stirrer, water bath

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a vial.

    • Add the this compound to the mixture and stir until it is completely dissolved. Gentle heating (e.g., 40°C) may be used to facilitate dissolution.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or buffer) with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size of the resulting emulsion using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium to evaluate the drug release from the SEDDS formulation.

Visualizations

experimental_workflow cluster_solubility_issue Initial Solubility Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Solubility Enhancement Strategies start This compound fails to dissolve check_solvent Verify Solvent & Purity start->check_solvent Is the solvent appropriate and pure? check_ph Adjust pH of Aqueous Medium check_solvent->check_ph Yes check_polymorph Characterize Crystalline Form (PXRD, DSC) check_ph->check_polymorph If solubility is still low asd Amorphous Solid Dispersion (Spray Drying / Hot-Melt Extrusion) check_polymorph->asd If a poorly soluble polymorph is identified nano Nanoparticle Formulation (e.g., PLGA) check_polymorph->nano If a poorly soluble polymorph is identified sedds Self-Emulsifying Drug Delivery System (SEDDS) check_polymorph->sedds If a poorly soluble polymorph is identified end Successful Dissolution asd->end Improved Solubility nano->end Improved Solubility & Sustained Release sedds->end Improved Solubility & Bioavailability

Caption: Troubleshooting workflow for addressing this compound solubility issues.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of Action viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integrase HIV Integrase Enzyme viral_dna->integrase provirus Integrated Provirus new_virus New Virus Particles provirus->new_virus Transcription & Translation bictegravir Bictegravir bictegravir->integrase Binds to inhibition Inhibition of Strand Transfer integrase->inhibition Leads to inhibition->provirus Prevents Formation

Caption: Mechanism of action of bictegravir as an HIV integrase inhibitor.

References

Bictegravir Sodium Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Bictegravir sodium.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3][4] Under these conditions, a number of degradation products can be formed.

Q2: What specific degradation products of Bictegravir have been identified?

A2: Several degradation products (DPs) have been identified in forced degradation studies. Under hydrolytic (acidic) conditions, products such as methanamine and a carboxylic acid derivative have been reported.[3] Other identified impurities include bictegravir acid (impurity-I) and methyl bictegravir (impurity-II).[5][6] One study identified a total of six degradation products under hydrolytic conditions.[3]

Q3: How much degradation of Bictegravir can be expected under different stress conditions?

A3: The extent of degradation is dependent on the specific stressor, its concentration, and the duration of exposure. The following table summarizes quantitative data from various studies on the percentage of Bictegravir degradation.

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acidic Hydrolysis0.1 N HCl24 hoursAmbient5.42%[1]
Acidic Hydrolysis1 N HCl30 minutesAmbient0.61%[4]
Basic Hydrolysis0.1 N NaOH24 hoursAmbient4.01%[1]
Basic Hydrolysis1 N NaOH30 minutesAmbient0.63%[4]
Oxidation3% H₂O₂24 hoursAmbient-[1]
Oxidation10% H₂O₂30 minutesAmbient0.73%[4]
Thermal-24 hours60°C-[1]
Thermal-6 hours105°C0.42%[4]
Photolytic (UV)UV Light24 hoursAmbient-[1]
Photolytic (UV)UV Light6 hoursAmbient0.00%[4]
Photolytic (Fluorescent)Fluorescent Light24 hoursAmbient-[1]

Q4: Are there established analytical methods to study Bictegravir degradation?

A4: Yes, several stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of Bictegravir and its degradation products.[1][2][7] These methods are crucial for separating and quantifying the active pharmaceutical ingredient from any impurities or degradants that may form.

Troubleshooting Guides

Issue: Unexpected peaks are observed in my chromatogram after performing a forced degradation study.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting Step: Compare the retention times of the unexpected peaks with those reported for known degradation products of Bictegravir. Under acidic conditions, four degradation products have been observed, while three are typically seen under basic, oxidative, and UV light conditions.[1]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware is scrupulously clean and that the solvents and reagents used are of high purity. Run a blank injection (diluent only) to check for any systemic contamination.

  • Possible Cause 3: Interaction with Excipients (if using a formulated product).

    • Troubleshooting Step: If you are analyzing a pharmaceutical formulation, the excipients may degrade or interact with Bictegravir under stress conditions. Analyze a placebo sample (containing all excipients except Bictegravir) under the same stress conditions to identify any peaks originating from the excipients.

Issue: The percentage of Bictegravir degradation is significantly higher or lower than expected.

  • Possible Cause 1: Variation in Experimental Conditions.

    • Troubleshooting Step: Double-check the concentration of your stress reagents (e.g., acid, base, oxidizing agent), the temperature of the experiment, and the duration of exposure. Minor variations in these parameters can significantly impact the rate of degradation.

  • Possible Cause 2: Purity of the this compound sample.

    • Troubleshooting Step: Ensure the purity of your starting material. The presence of impurities could potentially catalyze or inhibit degradation reactions.

  • Possible Cause 3: Inaccurate Quantification.

    • Troubleshooting Step: Verify the calibration of your analytical instrument and the accuracy of your standard solutions. Ensure that the analytical method is validated for linearity, accuracy, and precision.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).[1][4]

  • Acid Treatment: To a specific volume of the stock solution, add an equal volume of 0.1 N or 1 N hydrochloric acid (HCl).[1][4]

  • Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours).[1][4]

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of sodium hydroxide (NaOH) of the same normality.[1][4]

  • Dilution and Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[1][4]

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Treatment: To a specific volume of the stock solution, add an equal volume of 3% or 10% hydrogen peroxide (H₂O₂).[1][4]

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 30 minutes to 24 hours).[1][4]

  • Dilution and Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

Bictegravir_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Bictegravir This compound DP_Acid Acidic Conditions (e.g., 0.1N HCl) Bictegravir->DP_Acid DP_Base Basic Conditions (e.g., 0.1N NaOH) Bictegravir->DP_Base DP_Oxidative Oxidative Conditions (e.g., 3% H₂O₂) Bictegravir->DP_Oxidative DP_Photo Photolytic Conditions (UV/Fluorescent Light) Bictegravir->DP_Photo DP1 Methanamine DP_Acid->DP1 DP2 Carboxylic Acid Derivative DP_Acid->DP2 DP_Other_Hydrolytic Other Hydrolytic Degradation Products DP_Acid->DP_Other_Hydrolytic DP_Base->DP_Other_Hydrolytic DP_Oxidative_Products Oxidative Degradation Products DP_Oxidative->DP_Oxidative_Products DP_Photo_Products Photolytic Degradation Products DP_Photo->DP_Photo_Products

Caption: Overview of this compound degradation pathways under different stress conditions.

Forced_Degradation_Workflow start Start: this compound Sample prepare_stock Prepare Stock Solution start->prepare_stock stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) prepare_stock->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability-Indicating RP-HPLC Method dilute->analyze end End: Data Analysis and Degradation Profile analyze->end

Caption: General experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Bictegravir Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Bictegravir using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental procedures.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific problems you may encounter during the HPLC analysis of Bictegravir.

Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my Bictegravir peak?

Answer: Poor peak shape can be indicative of several issues within your HPLC system or with your methodology. Consider the following potential causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. Ensure your sample concentration falls within the validated linear range of the method.[1][2][3]

  • Column Degradation: The performance of an HPLC column degrades over time. Strong acids or bases in the sample or mobile phase can damage the stationary phase.

    • Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and ensure the mobile phase pH is within the column's recommended range.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Bictegravir, influencing its interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is optimized for your method. For reversed-phase chromatography of Bictegravir, a slightly acidic mobile phase is often used.[2][4]

  • Contamination: Contamination in the mobile phase, sample, or HPLC system can interfere with the peak shape.

    • Solution: Prepare fresh mobile phase and samples. Flush the HPLC system thoroughly.

  • Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause peak tailing.

    • Solution: Add a competing base, such as triethylamine, to the mobile phase to mask these secondary interaction sites.[1][3]

Question: My Bictegravir peak retention time is shifting. What could be the cause?

Answer: Fluctuations in retention time can compromise the reliability of your results. Here are some common reasons for retention time shifts and how to address them:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can significantly impact retention times.

    • Solution: Prepare the mobile phase accurately and consistently. Use a high-precision graduated cylinder or volumetric flasks. Ensure the mobile phase is well-mixed and degassed.

  • Fluctuations in Column Temperature: The temperature of the HPLC column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[5]

  • Inconsistent Flow Rate: Variations in the pump's flow rate will directly affect retention times.

    • Solution: Prime the pump to remove any air bubbles and ensure a steady flow. If the problem persists, the pump may require maintenance.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.

Question: I am observing a loss of sensitivity or a decrease in the Bictegravir peak area. What should I do?

Answer: A decrease in peak area suggests a loss of analyte. This could be due to several factors:

  • Sample Degradation: Bictegravir can be sensitive to certain conditions. Forced degradation studies have shown that Bictegravir is susceptible to oxidative conditions.[1][3]

    • Solution: Prepare fresh samples and protect them from light and excessive heat. Avoid using oxidizing agents in your sample preparation.

  • Injector Issues: A partially blocked injector needle or loop can result in the injection of a smaller sample volume than intended.

    • Solution: Clean the injector needle and loop according to the manufacturer's instructions.

  • Detector Malfunction: A deteriorating detector lamp (in a UV detector) can lead to a decrease in signal intensity.

    • Solution: Check the lamp's energy output and replace it if necessary.

  • Leaks in the System: Leaks in the HPLC system can lead to a loss of sample and a decrease in pressure.

    • Solution: Carefully inspect all fittings and connections for any signs of leaks and tighten or replace them as needed.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for Bictegravir in reversed-phase HPLC?

A1: The retention time for Bictegravir can vary depending on the specific HPLC method, including the column, mobile phase composition, and flow rate. However, published methods show retention times for Bictegravir in the range of approximately 3 to 6 minutes.[1][2][5]

Q2: What type of HPLC column is recommended for Bictegravir analysis?

A2: C18 columns are commonly used for the reversed-phase HPLC analysis of Bictegravir.[1][2][4][5] Specific examples include Inertsil ODS C18 and Denali C18 columns.[1][5]

Q3: What are the typical mobile phases used for Bictegravir quantification?

A3: A mixture of an aqueous buffer and an organic solvent is typically used as the mobile phase. Common combinations include:

  • 0.2% triethylamine buffer and methanol[1][3]

  • 0.1% Orthophosphoric acid buffer and Acetonitrile[5]

  • 0.1 M sodium perchlorate and methanol[2][4]

Q4: At what wavelength should I detect Bictegravir?

A4: The UV detection wavelength for Bictegravir is typically set between 258 nm and 272 nm.[2][4][5][6]

Q5: How can I ensure the suitability of my HPLC system for Bictegravir analysis?

A5: System suitability tests should be performed before running your samples to ensure the HPLC system is performing correctly. Key parameters to check include:

  • Tailing factor: Should be less than 2.[1][5]

  • Theoretical plates: Should be greater than 2000.[1][5]

  • Resolution: Should be greater than 2 if other compounds are present.[1]

  • Relative Standard Deviation (%RSD) of peak areas: For replicate injections of a standard, the %RSD should be less than 2%.[5]

Experimental Protocol: A Validated RP-HPLC Method for Bictegravir

This section provides a detailed methodology for a validated reversed-phase HPLC method for the quantification of Bictegravir.

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS C18 (4.6 x 250 mm, 5 µm)[1]
Mobile Phase 0.2% Triethylamine Buffer : Methanol (40:60 v/v)[1]
Flow Rate 1.2 mL/min[1]
Detection Wavelength 260 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 30°C[5]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Bictegravir reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 25-125 µg/mL).[1][3]

  • Sample Preparation: The preparation of the sample will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For pharmaceutical formulations, this may involve dissolving the formulation in the diluent, followed by sonication and filtration.

Quantitative Data Summary

The following tables summarize key quantitative data from validated HPLC methods for Bictegravir analysis.

Table 1: Chromatographic Parameters from Different Studies

ParameterStudy 1[1][3]Study 2[5]Study 3[2][4]
Bictegravir Retention Time (min) 5.9983.2194.6
Linearity Range (µg/mL) 25-12512.5–755-30
% Recovery 99.26 - 100.30100.65Not Specified

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor < 2[1][5]
Theoretical Plates > 2000[1][5]
Resolution > 2[1]
%RSD of Peak Areas < 2%[5]

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during Bictegravir quantification.

Bictegravir_HPLC_Troubleshooting start Start: HPLC Analysis Issue problem Identify the Problem start->problem peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape Peak Shape? retention_time Retention Time Shift problem->retention_time Retention Time? sensitivity_loss Loss of Sensitivity (Decreased Peak Area) problem->sensitivity_loss Sensitivity? check_conc Check Sample Concentration peak_shape->check_conc check_mobile_phase_comp Verify Mobile Phase Composition retention_time->check_mobile_phase_comp check_sample_prep Prepare Fresh Sample (Protect from light/heat) sensitivity_loss->check_sample_prep check_column Inspect/Replace Column check_conc->check_column check_mobile_phase_ph Verify Mobile Phase pH check_column->check_mobile_phase_ph flush_system Prepare Fresh Mobile Phase & Flush System check_mobile_phase_ph->flush_system end Problem Resolved flush_system->end check_temp Check Column Temperature check_mobile_phase_comp->check_temp check_flow_rate Check Pump Flow Rate check_temp->check_flow_rate equilibrate Ensure Adequate Column Equilibration check_flow_rate->equilibrate equilibrate->end check_injector Inspect/Clean Injector check_sample_prep->check_injector check_detector Check Detector Lamp check_injector->check_detector check_leaks Inspect for System Leaks check_detector->check_leaks check_leaks->end

Caption: A troubleshooting workflow for common HPLC issues in Bictegravir analysis.

References

Technical Support Center: Forced Degradation Studies of Bictegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Bictegravir.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of Bictegravir?

A1: Forced degradation studies for Bictegravir typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]

Q2: Which analytical techniques are most commonly used to analyze the degradation products of Bictegravir?

A2: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of degradation products.[4][5][6]

Q3: What are some known degradation products of Bictegravir?

A3: Under various stress conditions, several degradation products of Bictegravir have been identified. Acid-catalyzed hydrolysis can lead to the formation of methanamine and a carboxylic acid derivative (DP-3).[4] Other identified impurities include Bictegravir acid (impurity-I) and methyl Bictegravir (impurity-II).[5][6][7] LC-MS has also been used to identify other degraded impurities.[6]

Q4: Are there any safety concerns associated with the degradation products of Bictegravir?

A4: In silico toxicity studies have suggested that some degradation products may have potential carcinogenic and mutagenic properties. For instance, DP-1 (methanamine) and DP-3 (carboxylic acid) formed during acid-catalyzed hydrolysis have been predicted to have these risks.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of degradation products from the parent drug peak in HPLC. Inadequate mobile phase composition or gradient.Optimize the mobile phase by adjusting the ratio of organic solvent and buffer.[8] Experiment with different pH values of the buffer. A gradient elution program may be necessary to achieve better separation.[4]
Incorrect column selection.Use a high-resolution column, such as a C18 column (e.g., 4.6 × 250 mm, 5 µm), which has been shown to be effective for Bictegravir and its degradation products.[4]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.[3]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Difficulty in identifying isomeric degradation products. Co-elution of isomers.Optimize chromatographic conditions to achieve baseline separation.
Mass spectrometry alone may not be sufficient to distinguish between isomers.Employ 2D NMR techniques, such as ROESY, which can help in the elucidation of diastereomeric and configurational isomers.[4]
Low or no degradation observed under a specific stress condition. Stress condition is not harsh enough (concentration, temperature, or duration).Increase the concentration of the stressor, the temperature, or the duration of the exposure. Refer to published studies for typical ranges.[2][3][8]
The drug is stable under that particular condition.Document the stability of the drug under the tested condition. This is also a valuable outcome of a forced degradation study.

Data Presentation: Summary of Forced Degradation Studies

Table 1: Summary of Bictegravir Degradation under Various Stress Conditions

Stress Condition Reagent/Parameter Duration Temperature % Degradation Reference
Acidic1N HCl30 minutesRoom Temperature0.61[2]
Acidic0.1 N HCl24 hoursNot Specified5.42[8]
Alkaline1N NaOH30 minutesRoom Temperature0.63[2]
Oxidative10% H₂O₂30 minutesRoom Temperature0.73[2]
Oxidative3% H₂O₂12 minutesAmbient TemperatureSensitive[1]
ThermalHot Air Oven6 hours105°C0.42[2]
PhotolyticUV Light6 hoursNot Specified0.00[2]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Bictegravir based on common practices.

  • Preparation of Stock Solution:

    • Accurately weigh 50 mg of Bictegravir standard and transfer it to a 10 mL volumetric flask.

    • Add 7 mL of a suitable diluent (e.g., methanol or a mixture of methanol and water).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the diluent.[2]

  • Application of Stress Conditions:

    • Acid Degradation: Combine 1 mL of the stock solution with 1 mL of 1N HCl in a 10 mL volumetric flask. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 1N NaOH and dilute to the mark with the diluent.[2]

    • Base Degradation: Combine 1 mL of the stock solution with 1 mL of 1N NaOH in a 10 mL volumetric flask. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 1N HCl and dilute to the mark with the diluent.[2]

    • Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 10% H₂O₂ in a 10 mL volumetric flask. Keep at room temperature for 30 minutes and then dilute to the mark with the diluent.[2]

    • Thermal Degradation: Heat 70 mg of Bictegravir standard in a hot air oven at 105°C for six hours. After exposure, weigh 50 mg of the thermally exposed standard, transfer it to a 10 mL volumetric flask, and dilute to the mark with the diluent.[2]

    • Photolytic Degradation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask, dilute to the mark with the diluent, and expose to UV light for 6 hours.[2]

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating RP-HPLC method.

    • Use a suitable column, such as a C18 column.[4]

    • Employ a mobile phase that provides good resolution between Bictegravir and its degradation products.[8]

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 258 nm or 272 nm).[3][8]

RP-HPLC Method for Analysis

The following is an example of an RP-HPLC method that can be adapted for the analysis of Bictegravir and its degradation products.

  • Column: ProntoSILHypersorb ODS C18.[8]

  • Mobile Phase: A mixture of 0.1 M sodium perchlorate and methanol in a ratio of 65:35 (v/v), with the pH adjusted to 4.8.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 258 nm.[8]

  • Injection Volume: 20 µL.[1]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock_solution Prepare Bictegravir Stock Solution acid Acidic (e.g., 1N HCl) stock_solution->acid Expose to stress base Basic (e.g., 1N NaOH) stock_solution->base Expose to stress oxidative Oxidative (e.g., 10% H2O2) stock_solution->oxidative Expose to stress thermal Thermal (e.g., 105°C) stock_solution->thermal Expose to stress photo Photolytic (UV Light) stock_solution->photo Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS for Identification hplc->lcms Further characterization quantification Quantify Degradation hplc->quantification characterization Characterize Degradants lcms->characterization pathway Propose Degradation Pathways characterization->pathway

Caption: Experimental workflow for forced degradation studies of Bictegravir.

References

Technical Support Center: Bictegravir Sodium Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Bictegravir sodium.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. Organic impurities can arise from the manufacturing process or degradation.[1] Known process-related impurities include starting materials, by-products, and intermediates such as tert-butyl ((1S, 3R)-3-acetylcyclopentyl) carbamate (Acetyl BOC) and tert-butyl ((1S, 3R)-3-hydroxycyclopentyl) carbamate (Hydroxy BOC).[2] Degradation products can form under stress conditions like acid or base hydrolysis, oxidation, heat, or light exposure.[3][4] Examples of identified degradation products include Bictegravir acid (impurity-I) and methyl bictegravir (impurity-II).

Q2: Which regulatory guidelines should be followed for this compound impurity profiling?

A2: The primary guidelines to follow are from the International Council for Harmonisation (ICH).[1][5] Key documents include:

  • ICH Q3A (R2): Impurities in New Drug Substances. This guideline covers the reporting, identification, and qualification of impurities.[6][7]

  • ICH Q3B (R2): Impurities in New Drug Products. This addresses impurities arising from degradation of the drug substance or interactions with excipients.[1][6]

  • ICH Q3C (R9): Guideline for Residual Solvents.[6]

  • ICH Q3D: Guideline for Elemental Impurities.[6]

  • ICH M7: Assessment and control of DNA reactive (mutagenic) impurities.[2][6]

Q3: What are the typical reporting, identification, and qualification thresholds for impurities?

A3: The thresholds for impurities are established by the ICH and are based on the maximum daily dose of the drug. These thresholds dictate the level at which an impurity needs to be reported, structurally identified, and qualified for its biological safety.[5][7]

Threshold Type General Limit Action Required
Reporting Threshold≥ 0.03%The impurity must be reported in regulatory submissions.[5]
Identification Threshold≥ 0.05%The structure of the impurity must be determined.[5]
Qualification Threshold≥ 0.05%Toxicological data is required to demonstrate the impurity's safety.[5]

Note: These are general thresholds and can vary based on the specific drug and its daily dosage.

Troubleshooting Guides

Problem 1: Poor chromatographic resolution between Bictegravir and an impurity peak.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal.

    • Solution: Systematically vary the mobile phase composition. For a reverse-phase method, try decreasing the percentage of the strong organic solvent (e.g., acetonitrile) in small increments to increase the retention and potentially improve separation.[3]

  • Incorrect pH of the Mobile Phase: The pH can affect the ionization state of Bictegravir and its impurities, thus altering their retention times.

    • Solution: Adjust the pH of the aqueous portion of the mobile phase. Small adjustments can significantly impact selectivity.

  • Suboptimal Column Chemistry: The stationary phase may not be providing the necessary selectivity.

    • Solution: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

  • Flow Rate is Too High: A high flow rate can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate. This generally increases efficiency and resolution, but will also increase the run time.[3]

Problem 2: An unknown peak is observed in the chromatogram during a stability study.

Initial Assessment Workflow:

G start Unknown Peak Detected check_blank Inject a Blank (Diluent) Sample start->check_blank is_from_blank Is the peak present in the blank? check_blank->is_from_blank system_issue Troubleshoot system contamination (e.g., carryover, contaminated diluent) is_from_blank->system_issue Yes degradation_product Peak is likely a Degradation Product is_from_blank->degradation_product No characterize Proceed with Characterization (LC-MS/MS, NMR) degradation_product->characterize

Caption: Troubleshooting workflow for an unknown peak.

Follow-up Actions:

  • Confirm it's a Degradation Product: As outlined in the workflow, first ensure the peak is not an artifact from the system or solvent by injecting a blank.

  • Forced Degradation Study Comparison: Compare the chromatogram with those from forced degradation studies (acid, base, oxidative, thermal, photolytic).[3][4] This can help to preliminarily identify the type of degradation that may have occurred.

  • Structural Elucidation: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass of the unknown impurity.[4][8] This provides critical information for proposing a structure. For definitive structural confirmation, especially for isomers, techniques like Nuclear Magnetic Resonance (NMR) may be necessary.[4]

Problem 3: Inconsistent peak areas for the same standard concentration.

Possible Causes & Solutions:

  • Injector Issues: The autosampler may not be drawing and injecting the sample volume consistently.

    • Solution: Perform an injector performance test. Check for air bubbles in the syringe and ensure all fittings are tight.

  • Sample Instability: Bictegravir or its impurities may be degrading in the sample vial over the course of the analysis.

    • Solution: Prepare fresh standards and re-inject. If the issue persists, investigate the stability of the sample in the chosen diluent and consider using a cooled autosampler.

  • Incomplete Dissolution: The standard may not be fully dissolved in the diluent.

    • Solution: Ensure the standard is fully dissolved before dilution. Use sonication if necessary and visually inspect for any undissolved particulate matter.[3]

  • Variable Integration: The software's peak integration parameters may be set incorrectly, causing it to measure the peak area differently from injection to injection.

    • Solution: Manually review the integration of the affected peaks. Adjust the integration parameters (e.g., peak width, threshold) to ensure consistent peak detection and baseline placement.

Experimental Protocols

Protocol 1: RP-UPLC Method for Quantification of Bictegravir and its Impurities

This protocol is a representative method based on published literature.[3]

1. Chromatographic System:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

  • Column: Acquity HSS C18 (50 x 2.1mm, 1.8 µm).

  • Software: Empower 2.0 or equivalent.

2. Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile : 0.1% Formic Acid (80:20 v/v)
Elution Mode Isocratic
Flow Rate 0.2 mL/min
Column Temperature Ambient
Detection Wavelength 281 nm
Injection Volume 10 µL
Diluent Mobile Phase

3. Standard and Sample Preparation:

  • Bictegravir Stock Solution (e.g., 5000 µg/mL): Accurately weigh 500 mg of Bictegravir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to the mark with diluent.[3]

  • Impurity Stock Solution (e.g., 50 µg/mL): Accurately weigh 5 mg of each impurity reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 20 minutes to dissolve, and dilute to the mark.[3]

  • Working Standard/Sample Solution: Further dilute the stock solutions with the diluent to achieve the desired concentration for analysis (e.g., for linearity studies or sample analysis).

4. System Suitability:

  • Before analysis, inject a standard solution multiple times (n=6).

  • The %RSD for the peak areas should be less than 2.0.

  • Other parameters like tailing factor and theoretical plates should meet predefined criteria (e.g., Tailing Factor < 2.0, Theoretical Plates > 2000).[9]

Protocol 2: Forced Degradation Study Workflow

This workflow is essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[3][4]

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 1N HCl, RT, 30 min) neutralize Neutralize (for acid/base) and Dilute Samples acid->neutralize base Base Hydrolysis (e.g., 1N NaOH, RT, 30 min) base->neutralize oxidative Oxidation (e.g., 10% H2O2, RT, 30 min) oxidative->neutralize thermal Thermal (e.g., 105°C, 6 hours) thermal->neutralize photolytic Photolytic (UV light, 6 hours) photolytic->neutralize start Prepare Bictegravir Stock Solution expose Expose Aliquots to Stress Conditions start->expose analyze Analyze by Validated HPLC/UPLC Method neutralize->analyze evaluate Evaluate Chromatograms analyze->evaluate report Report % Degradation and RRT of new peaks evaluate->report

Caption: Workflow for forced degradation studies.

Detailed Steps:

  • Acid Degradation: To 1 mL of stock solution, add 1 mL of 1N HCl. Keep at room temperature for 30 minutes, then neutralize with 1 mL of 1N NaOH and dilute to a final volume (e.g., 10 mL) with diluent.[3]

  • Base Degradation: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 30 minutes, then neutralize with 1 mL of 1N HCl and dilute to a final volume with diluent.[3]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 10% H₂O₂. Keep at room temperature for 30 minutes, then dilute to a final volume with diluent.[3]

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period (e.g., 6 hours), then prepare a solution for analysis.[3]

  • Photolytic Degradation: Expose a solution of the drug to UV light for a specified period (e.g., 6 hours) before analysis.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method. Calculate the percentage of degradation and identify any new peaks formed.

References

Validation & Comparative

In Vitro Potency Showdown: Bictegravir Sodium vs. Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapeutics, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. This comparison guide provides a detailed in vitro analysis of two prominent second-generation INSTIs: bictegravir sodium and dolutegravir. We delve into their comparative potencies, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Potency

The following table summarizes the key in vitro potency metrics for bictegravir and dolutegravir against wild-type HIV-1. These values, including the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), are critical indicators of a drug's intrinsic antiviral activity.

ParameterBictegravirDolutegravir
IC50 (Strand Transfer Inhibition) 7.5 ± 0.3 nM[1]2.7 nM[2]
EC50 (vs. Wild-Type HIV-1) 1.5 - 2.4 nM[1][3]0.51 nM (in PBMCs)[2][4], 1.5 ± 0.6 nM (HIV-1NL4-3)[5]
Plasma Protein Binding >99%[3]>99%[6]

Mechanism of Action: Targeting HIV Integrase

Both bictegravir and dolutegravir are classified as integrase strand transfer inhibitors (INSTIs). Their mechanism of action involves binding to the active site of the HIV-1 integrase enzyme. This binding prevents the "strand transfer" step of viral DNA integration into the host cell's genome, a critical process for HIV replication. By blocking this step, these drugs effectively halt the viral life cycle.

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibition Point of Inhibition V_RNA Viral RNA Entry 1. Binding & Fusion V_RT Reverse Transcriptase ReverseTranscription 2. Reverse Transcription V_IN Integrase Integration 3. Integration V_PR Protease Maturation Mature Virion C_Receptor CD4 Receptor C_DNA Host Cell DNA C_Nucleus Nucleus Provirus Provirus Entry->ReverseTranscription Viral contents enter cell Viral_DNA Viral DNA ReverseTranscription->Viral_DNA Viral RNA -> Viral DNA Viral_DNA->Integration Transport to Nucleus Integration->Provirus Viral DNA integrated into Host DNA Transcription Viral RNA Production Provirus->Transcription 4. Transcription INSTI Bictegravir & Dolutegravir (INSTIs) INSTI->Integration Block Strand Transfer Assembly New Virus Particles Form Transcription->Assembly 5. Assembly Budding New Virion Exits Cell Assembly->Budding 6. Budding Budding->Maturation 7. Maturation

Mechanism of action for INSTIs within the HIV replication cycle.

Experimental Protocols

The in vitro potency of bictegravir and dolutegravir is determined through standardized assays that measure the drug's ability to inhibit viral replication or the specific enzymatic activity of HIV integrase.

IC50 Determination (Strand Transfer Inhibition Assay)

This assay directly measures the concentration of the inhibitor required to block the strand transfer activity of the HIV-1 integrase enzyme by 50%.

  • Enzyme and Substrate : Recombinant HIV-1 integrase is used with a model DNA substrate that mimics the viral DNA ends.

  • Reaction Conditions : The reaction is typically carried out in a buffer containing a divalent cation (e.g., Mg2+ or Mn2+), which is essential for integrase activity.

  • Inhibitor Addition : A range of concentrations of the inhibitor (bictegravir or dolutegravir) is added to the reaction mixture.

  • Detection : The inhibition of the strand transfer reaction is quantified by measuring the amount of integrated DNA product, often using methods like gel electrophoresis and autoradiography or fluorescence-based assays.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

EC50 Determination (Cell-Based Antiviral Activity Assay)

This assay determines the concentration of the drug required to inhibit HIV-1 replication by 50% in a cell culture system.

  • Cell Lines : Common cell lines susceptible to HIV-1 infection are used, such as MT-2, MT-4, or CEM-ss cells. Peripheral blood mononuclear cells (PBMCs) are also used to assess activity in primary cells.[2][5]

  • Virus Strains : Laboratory-adapted HIV-1 strains like HIV-1 IIIB or HIV-1 NL4-3, or clinical isolates are used to infect the cells.[1][5]

  • Infection and Treatment : Cells are infected with a known amount of virus and are simultaneously or subsequently treated with a range of concentrations of bictegravir or dolutegravir.

  • Measurement of Viral Replication : After a set incubation period (typically 3-5 days), the extent of viral replication is measured.[1] Common methods include:

    • Cytopathic Effect (CPE) Inhibition Assay : Measures the ability of the drug to protect cells from virus-induced cell death. Cell viability is often assessed using reagents like MTT or CellTiter-Glo.[1]

    • p24 Antigen Capture ELISA : Quantifies the amount of the viral p24 capsid protein in the cell culture supernatant.

    • Reporter Gene Assays : Utilizes engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection and replication. The reporter signal is then quantified.[7]

  • Data Analysis : The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve.

Workflow for determining the EC50 of an antiviral compound.

Conclusion

Both bictegravir and dolutegravir demonstrate potent in vitro activity against wild-type HIV-1, with IC50 and EC50 values in the low nanomolar range. Their high degree of plasma protein binding is also a notable characteristic. The experimental protocols outlined provide a framework for the standardized assessment of the in vitro potency of these and other antiretroviral agents. This direct comparison of in vitro data is essential for the continued development and optimization of HIV treatment strategies.

References

Bictegravir's High Barrier to Resistance: A Comparative Analysis Against Other Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the resistance profile of bictegravir sodium reveals a high genetic barrier to resistance, comparable to dolutegravir and superior to first-generation integrase strand transfer inhibitors (INSTIs), raltegravir and elvitegravir. This resilience against the development of resistance, supported by extensive in vitro and clinical data, positions bictegravir as a robust component of antiretroviral therapy.

Bictegravir (BIC), a second-generation INSTI, demonstrates potent antiviral activity against both wild-type and INSTI-resistant HIV-1 strains.[1][2] Its unique chemical structure allows for a durable interaction with the HIV-1 integrase active site, contributing to its high barrier to resistance. This guide provides a comparative analysis of bictegravir's resistance profile against other INSTIs, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Comparative In Vitro Resistance Profile

In vitro studies are crucial for elucidating the intrinsic activity of an antiretroviral agent against various viral strains, including those with specific resistance-associated mutations (RAMs). Bictegravir has been extensively evaluated in cell-based assays against a panel of HIV-1 mutants with single and multiple INSTI RAMs.

These studies consistently demonstrate that bictegravir maintains significant activity against viral strains that are resistant to first-generation INSTIs.[1][3] While some mutations can confer reduced susceptibility to bictegravir, the magnitude of this change is often less than that observed for raltegravir and elvitegravir.[1]

Table 1: Fold Change in EC50/IC50 of Bictegravir and Comparator INSTIs Against Common Resistance-Associated Mutations

MutationBictegravir (Fold Change)Dolutegravir (Fold Change)Raltegravir (Fold Change)Elvitegravir (Fold Change)
T66I1.11.01.01.3
E92Q1.01.11.31.2
T97A1.01.01.11.0
Y143R1.21.1>100>100
S147G1.31.53.63.3
Q148H1.31.31011
N155H1.41.21513
R263K1.01.21.31.0
G140S + Q148H3.44.1>100>100
E138K + Q148K2.12.5>100>100
M50I + R263K2.8<8<8<8

Data compiled from multiple in vitro studies.[1][3][4] Fold change values are approximations and can vary between studies and assay systems.

Genetic Barrier to Resistance

The genetic barrier to resistance refers to the number of mutations required for a virus to develop clinically significant resistance to a drug. Bictegravir, along with dolutegravir, possesses a higher genetic barrier to resistance compared to raltegravir and elvitegravir.[4][5] This is evidenced by in vitro selection experiments where the emergence of resistant variants is significantly delayed with bictegravir and dolutegravir compared to first-generation INSTIs.[1]

In dose-escalation experiments, bictegravir and dolutegravir selected for HIV-1 variants with reduced susceptibility at later time points (days 71 and 87, respectively) compared to elvitegravir (day 20).[1] A key mutation combination selected by bictegravir in vitro is M50I/R263K, which resulted in only a 2.8-fold decrease in susceptibility.[1]

Clinical Resistance Profile

In clinical trials involving treatment-naive patients, the development of resistance to bictegravir has been rare.[2][6][7][8] In the registrational trials for the coformulation of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF), no emergent resistance to any of the components, including bictegravir, was detected in participants with virologic failure through 48 weeks.[2][7] This holds true even in longer-term follow-up studies.[9]

For treatment-experienced patients, particularly those with a history of INSTI failure, the resistance profile is more complex. The presence of certain mutations, especially those in the Q148 pathway (e.g., G140S/Q148H), can lead to reduced susceptibility to bictegravir.[3][10][11] However, even in this context, bictegravir often retains more activity than first-generation INSTIs.[3]

Resistance Pathways

The development of resistance to INSTIs primarily involves mutations in the HIV-1 integrase gene. Several key pathways have been identified:

  • Y143 Pathway: Mutations at position Y143 (e.g., Y143R/C/H) are a primary pathway for high-level resistance to raltegravir and elvitegravir. Bictegravir and dolutegravir are largely unaffected by these mutations.

  • N155 Pathway: The N155H mutation is another primary pathway for resistance to first-generation INSTIs. While it can reduce susceptibility to bictegravir and dolutegravir, the effect is modest.

  • Q148 Pathway: Mutations at position Q148 (e.g., Q148H/R/K), often in combination with other mutations (e.g., G140S/A/C), can confer broad cross-resistance to all INSTIs, including bictegravir.[3][10][11] This is considered the most significant pathway for resistance to second-generation INSTIs.

INSTI_Resistance_Pathways cluster_gen1 First-Generation INSTI Resistance cluster_gen2 Second-Generation INSTI Resistance Wild-Type Virus Wild-Type Virus Y143R/C/H Y143R/C/H Wild-Type Virus->Y143R/C/H RAL/EVG Pressure N155H N155H Wild-Type Virus->N155H RAL/EVG Pressure Q148H/R/K Q148H/R/K Wild-Type Virus->Q148H/R/K BIC/DTG Pressure High-Level RAL/EVG Resistance High-Level RAL/EVG Resistance Y143R/C/H->High-Level RAL/EVG Resistance N155H->High-Level RAL/EVG Resistance Reduced BIC/DTG Susceptibility Reduced BIC/DTG Susceptibility High-Level RAL/EVG Resistance->Reduced BIC/DTG Susceptibility G140S/A/C + Q148H/R/K G140S/A/C + Q148H/R/K Q148H/R/K->G140S/A/C + Q148H/R/K Continued Pressure Broad INSTI Cross-Resistance Broad INSTI Cross-Resistance G140S/A/C + Q148H/R/K->Broad INSTI Cross-Resistance

Figure 1. Major pathways for the development of resistance to first- and second-generation INSTIs.

Experimental Protocols

The evaluation of INSTI resistance profiles relies on several key experimental methodologies.

Phenotypic Susceptibility Assays

These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

  • Virus Preparation: Recombinant viruses are generated by introducing site-directed mutations into an infectious molecular clone of HIV-1 or by using patient-derived viral isolates.

  • Cell Culture: Susceptible host cells (e.g., MT-2 cells, peripheral blood mononuclear cells) are cultured.

  • Infection and Drug Treatment: The cells are infected with the virus in the presence of serial dilutions of the INSTI being tested.

  • Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production or luciferase reporter gene activity.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated. The fold change in EC50/IC50 is determined by dividing the EC50/IC50 for the mutant virus by that of the wild-type virus.

Phenotypic_Assay_Workflow cluster_setup Assay Setup cluster_process Experimental Process cluster_analysis Data Analysis Virus Stock (WT or Mutant) Virus Stock (WT or Mutant) Infection of Host Cells Infection of Host Cells Virus Stock (WT or Mutant)->Infection of Host Cells Host Cells Host Cells Host Cells->Infection of Host Cells Serial Dilutions of INSTI Serial Dilutions of INSTI Serial Dilutions of INSTI->Infection of Host Cells Incubation Incubation Infection of Host Cells->Incubation Quantification of Viral Replication Quantification of Viral Replication Incubation->Quantification of Viral Replication Calculate EC50/IC50 Calculate EC50/IC50 Quantification of Viral Replication->Calculate EC50/IC50 Determine Fold Change Determine Fold Change Calculate EC50/IC50->Determine Fold Change

Figure 2. Generalized workflow for a phenotypic HIV drug susceptibility assay.

Genotypic Resistance Assays

These assays detect the presence of specific RAMs in the viral genome.

  • Sample Collection: A patient's blood sample is collected.

  • RNA Extraction: Viral RNA is extracted from the plasma.

  • Reverse Transcription and PCR: The integrase-coding region of the viral RNA is reverse-transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to identify any mutations.

  • Interpretation: The sequence is compared to a wild-type reference sequence, and the identified mutations are interpreted for their potential impact on drug susceptibility using databases and algorithms.

In Vitro Resistance Selection Studies

These studies assess the potential for a drug to select for resistant viral strains over time.

  • Viral Culture: Wild-type HIV-1 is cultured in the presence of a suboptimal concentration of the INSTI.

  • Serial Passage: The virus is passaged in fresh cells with gradually increasing concentrations of the drug.

  • Monitoring for Resistance: The viral population is monitored for the emergence of mutations and changes in phenotypic susceptibility.

Conclusion

This compound exhibits a favorable resistance profile characterized by a high genetic barrier to resistance and potent activity against many viral strains that are resistant to first-generation INSTIs. Its resilience to the development of resistance in treatment-naive patients is a significant clinical advantage. While the Q148 pathway can confer cross-resistance to bictegravir, this typically requires the accumulation of multiple mutations. The robust in vitro and clinical data support the classification of bictegravir as a high-barrier INSTI, making it a cornerstone of modern antiretroviral therapy.

References

Bictegravir's Potency Against HIV-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro data highlights the potent efficacy of Bictegravir against a range of HIV-2 isolates, positioning it as a promising therapeutic agent. Comparative analysis with other integrase strand transfer inhibitors (INSTIs) reveals a favorable profile, although clinical data for Bictegravir in HIV-2 infected individuals remains limited.

Bictegravir demonstrates robust antiviral activity against HIV-2, with 50% effective concentration (EC50) values comparable to those observed for HIV-1. In vitro studies using single-cycle assays have shown EC50 values for Bictegravir against wild-type HIV-2 isolates ranging from 1.4 to 5.6 nM.[1][2][3] This potency is similar to other second-generation INSTIs like dolutegravir and cabotegravir.[1] For comparison, one study reported an EC50 value of 1.1 nM against a single HIV-2 isolate.[4]

Comparative Efficacy of Integrase Inhibitors Against HIV-2

Integrase inhibitors are a crucial component of antiretroviral therapy for HIV-2, which exhibits intrinsic resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the fusion inhibitor enfuvirtide.[5] The development of INSTIs has significantly advanced treatment options for individuals with HIV-2.

Integrase InhibitorEC50 Range against Wild-Type HIV-2 (nM)Key Resistance Mutations
Bictegravir 1.4 - 5.6[1][2][3]G140S/Q148H, G140S/Q148R[1][2]
Dolutegravir ~1 - 5[1]G140S/Q148R
Raltegravir -Y143, Q148, N155 pathways[6]
Elvitegravir 2.1[7]Y143, Q148, N155 pathways[7]
Cabotegravir 1.8 - 2.6[7]-

Resistance Profile of Bictegravir in HIV-2

While Bictegravir is potent against wild-type HIV-2, certain integrase gene mutations can confer resistance. Notably, the G140S/Q148H and G140S/Q148R mutations in the HIV-2 integrase have been shown to result in significant resistance to Bictegravir, with fold-changes in EC50 of 110 and 34, respectively.[1][2] Other resistance-associated mutations generally lead to smaller (≤5-fold) changes in Bictegravir susceptibility.[1][2] Encouragingly, mutations following the Y143 pathway do not appear to confer resistance to Bictegravir.[1] Compared to first-generation INSTIs like raltegravir and elvitegravir, Bictegravir, similar to dolutegravir, has a higher barrier to the development of resistance.[8][9]

Clinical Evidence

While in vitro data are robust, clinical studies on the use of Bictegravir for HIV-2 treatment are still emerging. A retrospective study in France involving 24 people with HIV-2 treated with a Bictegravir-containing regimen showed that all patients maintained a viral load below 40 copies/mL.[4] In contrast, dolutegravir and raltegravir have more established clinical data supporting their use in HIV-2 infection.[10][11][12][13][14][15][16] Dolutegravir-based triple therapy has been shown to be a safe and effective initial treatment option, leading to viral suppression and immune recovery.[10][12][13] Similarly, raltegravir-containing regimens have demonstrated clinical effectiveness in both treatment-naive and experienced patients with HIV-2.[11][15]

Experimental Protocols

The in vitro efficacy of Bictegravir and other INSTIs against HIV-2 is typically assessed using cell-based assays. A common method is the single-cycle infectivity assay .

Experimental Workflow for Single-Cycle Infectivity Assay:

  • Virus Production: Pseudotyped viruses are generated by co-transfecting HEK293T cells with an HIV-2 proviral plasmid (encoding the viral genome with a reporter gene like luciferase but deficient in the envelope gene) and a plasmid expressing a vesicular stomatitis virus G (VSV-G) envelope glycoprotein. The VSV-G envelope allows for broad cell tropism and a single round of infection.

  • Cell Culture: Target cells, often peripheral blood mononuclear cells (PBMCs) or a cell line like HeLa, are cultured under standard conditions.[4]

  • Drug Preparation: The antiretroviral drugs to be tested are serially diluted to a range of concentrations.

  • Infection: Target cells are pre-incubated with the diluted drugs for a short period before being infected with the pseudotyped virus.

  • Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) to allow for reverse transcription, integration, and reporter gene expression.

  • Data Analysis: The reporter gene activity (e.g., luciferase activity) is measured. The EC50 value, which is the drug concentration that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_virus_production Virus Production cluster_assay Infectivity Assay plasmid HIV-2 Proviral Plasmid transfection Co-transfection plasmid->transfection vsvg VSV-G Plasmid vsvg->transfection hek293t HEK293T Cells hek293t->transfection pseudovirus Pseudotyped Virus transfection->pseudovirus infection Infection pseudovirus->infection target_cells Target Cells (e.g., PBMCs) target_cells->infection drug_prep Serial Drug Dilutions drug_prep->infection incubation Incubation (48-72h) infection->incubation readout Measure Reporter Gene Activity incubation->readout analysis Calculate EC50 readout->analysis

Experimental workflow for assessing antiretroviral efficacy.

Mechanism of Action of Integrase Inhibitors

Integrase inhibitors like Bictegravir target the HIV integrase enzyme, which is essential for the virus to replicate.[17] After the virus enters a host CD4+ T cell, its RNA is reverse-transcribed into DNA. The integrase enzyme then facilitates the integration of this viral DNA into the host cell's genome. By blocking this step, INSTIs prevent the establishment of a productive infection.

Mechanism_of_Action cluster_viral_entry Viral Entry & Reverse Transcription cluster_integration Integration into Host Genome cluster_inhibition Inhibition by INSTIs HIV_RNA Viral RNA RT Reverse Transcription HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Integrase Integrase Enzyme Viral_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Viral Protein Production Viral Protein Production Provirus->Viral Protein Production INSTI Bictegravir (Integrase Inhibitor) INSTI->Integrase Blocks

Mechanism of action of integrase inhibitors.

References

Comparative Guide to Stability-Indicating Analytical Methods for Bictegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating analytical methods for Bictegravir sodium, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability-indicating methods are essential for resolving and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.

This document outlines and compares two prominent chromatographic techniques: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines and are suitable for the routine quality control and stability testing of this compound in bulk and pharmaceutical dosage forms.

Comparison of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate assessment of drug stability. The following tables summarize the key performance parameters of a validated RP-HPLC and a validated RP-UPLC method for the analysis of this compound.

Parameter RP-HPLC Method[1][2] RP-UPLC Method[3]
Instrumentation High-Performance Liquid ChromatographyUltra-Performance Liquid Chromatography[3]
Column ProntoSILHypersorb ODS C18 (4.6 x 250 mm, 5 µm)[1]Acquity HSS C18 (50 x 2.1mm, 1.8 µ)[3]
Mobile Phase 0.1 M Sodium Perchlorate : Methanol (65:35 v/v), pH 4.8[1]Acetonitrile : 0.1% Formic Acid (80:20 v/v)[3]
Flow Rate 1.0 mL/min[1]0.2 mL/min[3]
Detection Wavelength 258 nm[1]281 nm[3]
Retention Time (Bictegravir) 4.6 min[1]5.485 min[3]
Linearity Range 5-30 µg/mL[1][2]Not explicitly stated for Bictegravir alone
Precision (%RSD) < 1%[1]< 2.0%[3]

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are integral to the development and validation of stability-indicating methods. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The ability of the analytical method to separate the intact drug from these degradants is a key indicator of its stability-indicating capability.

Stress Condition RP-HPLC Method (% Degradation of Bictegravir)[1] RP-UPLC Method (% Degradation of Bictegravir)[3]
Acid Hydrolysis (0.1 N HCl) 5.42[1]0.61 (1N HCl for 30 min)[3]
Base Hydrolysis (0.1 N NaOH) Degradation observed, % not specified[1]0.63 (1N NaOH for 30 min)[3]
Oxidative (3% H₂O₂) Degradation observed, % not specified[1]0.73 (10% H₂O₂ for 30 min)[3]
Thermal (60°C for 24h) Degradation observed, % not specified[1]0.42 (105°C for 6 hours)[3]
Photolytic (UV Light for 24h) Degradation observed, % not specified[1]0.00 (UV light for 6 hours)[3]

Experimental Protocols

RP-HPLC Method

This method is designed for the simultaneous estimation of Bictegravir, Emtricitabine, and Tenofovir.

Chromatographic Conditions:

  • Column: ProntoSILHypersorb ODS C18 (4.6 x 250 mm, 5 µm)[1].

  • Mobile Phase: A filtered and degassed mixture of 0.1 M Sodium Perchlorate and Methanol in a ratio of 65:35 (v/v), with the pH adjusted to 4.8[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV detection at a wavelength of 258 nm[1].

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Standard Solution Preparation: A standard stock solution of Bictegravir is prepared by dissolving a known amount of the reference standard in a suitable diluent, typically methanol[1]. Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linearity range.

Forced Degradation Study Protocol: The drug substance is subjected to the following stress conditions for 24 hours:

  • Acid Degradation: 0.1 N HCl[1].

  • Base Degradation: 0.1 N NaOH[1].

  • Oxidative Degradation: 3% Hydrogen Peroxide[1].

  • Thermal Degradation: 60°C[1].

  • Photolytic Degradation: Exposure to UV light[1]. After exposure, the solutions are neutralized and diluted to a suitable concentration for analysis.

RP-UPLC Method

This method is developed for the quantification of Bictegravir and its impurities.

Chromatographic Conditions:

  • Column: Acquity HSS C18 (50 x 2.1mm, 1.8 µ)[3].

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 0.1% Formic Acid in a ratio of 80:20 (v/v)[3].

  • Flow Rate: 0.2 mL/min[3].

  • Detection: PDA detector at a wavelength of 281 nm[3].

  • Injection Volume: Not specified.

  • Column Temperature: Room temperature[3].

Standard Solution Preparation: A standard stock solution of Bictegravir (50 mg) is prepared in a 10 mL volumetric flask using the mobile phase as a diluent and sonicated for 15 minutes to ensure complete dissolution[3].

Forced Degradation Study Protocol:

  • Acid Degradation: 1 mL of stock solution is mixed with 1 mL of 1N HCl for 30 minutes at room temperature, then neutralized with 1 mL of 1N NaOH[3].

  • Base Degradation: 1 mL of stock solution is mixed with 1 mL of 1N NaOH for 30 minutes at room temperature, then neutralized with 1 mL of 1N HCl[3].

  • Oxidative Degradation: 1 mL of the stock solution is combined with 1 mL of 10% H₂O₂ and kept at room temperature for 30 minutes[3].

  • Thermal Degradation: 70 mg of Bictegravir standard is heated in a hot air oven at 105°C for six hours[3].

  • Photolytic Degradation: 1 mL of the stock solution is diluted to 10 mL and exposed to UV light for 6 hours[3].

Methodology and Workflow Diagrams

The following diagrams illustrate the general workflows for the validation of a stability-indicating method and the forced degradation study process.

Stability_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev_Start Start: Define Analytical Target Profile Chrom_Opt Chromatographic System Optimization (Column, Mobile Phase, Flow Rate) Dev_Start->Chrom_Opt Sample_Prep Sample Preparation Optimization Chrom_Opt->Sample_Prep Detection_Opt Detection Parameter Optimization Sample_Prep->Detection_Opt Dev_End Optimized Analytical Method Detection_Opt->Dev_End Specificity Specificity / Selectivity (Forced Degradation) Dev_End->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Validation_Report Validation Report Solution_Stability->Validation_Report

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare this compound Solution Acid Acid Hydrolysis (e.g., HCl) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analysis Analyze by Stability-Indicating Method (HPLC/UPLC) Neutralize->Analysis Data Data Evaluation: - Peak Purity - Mass Balance - Degradation Pathway Analysis->Data End Characterize Degradation Products Data->End

Caption: General experimental workflow for forced degradation studies of this compound.

Conclusion

Both the RP-HPLC and RP-UPLC methods are demonstrated to be suitable for the stability testing of this compound. The choice between the two methods may depend on the specific requirements of the laboratory, including available instrumentation, desired analysis time, and sensitivity needs.

The RP-UPLC method offers the advantage of a shorter column and a lower flow rate, which can lead to faster analysis times and reduced solvent consumption, making it a more environmentally friendly and cost-effective option in the long run. The higher resolution of UPLC can also be beneficial for separating closely eluting impurities.

The RP-HPLC method , while having a longer run time, is robust and widely available in most analytical laboratories. The provided data demonstrates its capability to effectively separate Bictegravir from its degradation products under various stress conditions.

Ultimately, both methods are validated to be specific, precise, and accurate, providing reliable tools for ensuring the quality and stability of this compound in pharmaceutical products. Further investigation into the degradation products can be performed using techniques like LC-MS/MS to elucidate their structures, as indicated in several research studies[4][5][6][7][8].

References

A Comparative Guide to Bictegravir in Combination with Lenacapavir Sodium for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiretroviral combination of Bictegravir (BIC) and Lenacapavir Sodium (LEN) against a current standard-of-care regimen for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The information presented is intended to inform research, scientific, and drug development professionals about the performance of this novel combination, supported by available experimental data from clinical trials.

Introduction

The landscape of HIV-1 treatment has evolved towards regimens that offer high efficacy, a high barrier to resistance, improved safety profiles, and simplified dosing. The combination of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor, represents a novel two-drug regimen with the potential to meet these evolving needs. This guide will delve into the mechanisms of action, comparative efficacy and safety data from clinical trials, and the detailed experimental protocols used to generate this data.

Mechanisms of Action

Bictegravir and Lenacapavir target distinct and essential steps in the HIV-1 replication cycle, providing a dual mechanism of action that contributes to a high barrier to resistance.

Bictegravir (Integrase Strand Transfer Inhibitor - INSTI): Bictegravir inhibits the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome.[1][2][3] By blocking this step, Bictegravir prevents the establishment of chronic infection in the host cell and halts viral replication.[1][2]

Lenacapavir Sodium (Capsid Inhibitor): Lenacapavir is a multistage, selective inhibitor of the HIV-1 capsid protein (p24).[4][5] It disrupts the HIV-1 capsid at multiple points in the viral lifecycle, including:

  • Nuclear Uptake: Interfering with the capsid-mediated transport of the viral DNA into the nucleus.[5][6]

  • Virus Assembly and Release: Disrupting the proper formation of new viral capsids.[5][6]

  • Capsid Core Formation: Leading to the creation of malformed capsids.[5][6]

This novel mechanism of action makes it effective against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[7]

HIV_Replication_Cycle_and_Drug_Targets cluster_host_cell Host Cell HIV_Entry HIV Entry (Fusion & Uncoating) Reverse_Transcription Reverse Transcription (RNA -> DNA) HIV_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding_Maturation Budding & Maturation Assembly->Budding_Maturation Bictegravir Bictegravir Bictegravir->Integration Inhibits Lenacapavir_Early Lenacapavir (Early Stage) Lenacapavir_Early->Reverse_Transcription Inhibits Nuclear Import of DNA Lenacapavir_Late Lenacapavir (Late Stage) Lenacapavir_Late->Assembly Inhibits Lenacapavir_Late->Budding_Maturation Inhibits

Fig 1. HIV-1 Replication Cycle and Drug Targets

Comparative Efficacy and Safety Data

The combination of Bictegravir and Lenacapavir has been evaluated in the ARTISTRY-1 and ARTISTRY-2 clinical trials. The following tables summarize the key efficacy and safety data from the ARTISTRY-1 trial, which enrolled virologically suppressed adults with HIV-1 on complex antiretroviral regimens.

Efficacy Data

The primary efficacy endpoint in the ARTISTRY-1 trial was the proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.

Endpoint BIC (75mg) + LEN (25mg) BIC (75mg) + LEN (50mg) Complex Antiretroviral Therapy (Control)
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 92.2% (47/51)[8]90.4% (47/52)[8]100% (25/25)[8]
Virologic Failure (HIV-1 RNA ≥50 copies/mL) at Week 48 3.9% (2/51)[8][9]1.9% (1/52)[8][9]0% (0/25)[8][9]
Median Change in CD4+ T-cell count from Baseline to Week 48 (cells/µL) +29[9]+48[9]+31[9]

Data from the Phase 2 portion of the ARTISTRY-1 trial.

Safety and Tolerability Data

The safety profile of the Bictegravir and Lenacapavir combination was generally favorable and well-tolerated.

Adverse Event (AE) BIC (75mg) + LEN (25mg) BIC (75mg) + LEN (50mg) Complex Antiretroviral Therapy (Control)
Any Treatment-Emergent AE 82.4%[8]78.8%[8]76.0%[8]
Grade 3 or Higher Treatment-Emergent AE 13.7%[8]7.7%[8]4.0%[8]
Serious Treatment-Emergent AE 7.8%[8]5.8%[8]12.0%[8]
AEs Leading to Study Drug Discontinuation 2.0%[8]1.9%[8]0%[8]
Most Common AEs Diarrhea (10%)[10]Diarrhea (4%)[10]Diarrhea (4%)[10]
Deaths 01 (unrelated to study drug)[10]0

Data from the Phase 2 portion of the ARTISTRY-1 trial.

Resistance Profile

A key advantage of the Bictegravir and Lenacapavir combination is its high barrier to resistance.

  • Bictegravir: Has a high in vitro barrier to resistance and maintains activity against most HIV-1 variants with resistance to other INSTIs.[7]

  • Lenacapavir: As a first-in-class capsid inhibitor, it does not share cross-resistance with existing antiretroviral drug classes.[11] Resistance to Lenacapavir has been observed in clinical trials, primarily in the context of functional monotherapy, with the emergence of specific mutations in the capsid protein such as M66I, Q67H/K/N, K70H/N/R/S, and/or N74D/H/K.[12]

In the ARTISTRY-1 trial, one participant in the BIC 75 mg + LEN 50 mg group developed a novel capsid polymorphism (N74T) with minimal resistance to Lenacapavir.[9]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the clinical trials of Bictegravir in combination with Lenacapavir.

Virologic Suppression: HIV-1 RNA Quantification

Assay: Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0

Principle: This is a nucleic acid amplification test for the quantification of HIV-1 RNA in plasma. The assay involves three main steps: automated specimen preparation to isolate HIV-1 RNA, reverse transcription of the viral RNA to complementary DNA (cDNA), and simultaneous PCR amplification and detection of the target cDNA.

Protocol:

  • Specimen Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge to separate plasma.

    • The COBAS® AmpliPrep Instrument automates the extraction of HIV-1 RNA from 850 µL of plasma using a silica-based capture technique.[9]

    • A known quantity of an internal Quantitation Standard (QS) Armored RNA is added to each sample to monitor the efficiency of the entire process.[9]

  • Reverse Transcription and PCR Amplification:

    • The isolated RNA is reverse transcribed to cDNA using Z05 polymerase.[9]

    • The resulting cDNA is then amplified by PCR in the COBAS® TaqMan® Analyzer.[9]

  • Detection and Quantification:

    • Real-time detection of PCR products is achieved using dual-labeled fluorescent probes specific for the HIV-1 target and the internal QS.

    • The viral load is calculated by comparing the fluorescent signal from the HIV-1 target to that of the internal QS. The lower limit of quantification for this assay is 20 copies/mL.[9]

HIV_RNA_Quantification_Workflow Start Start Collect_Blood Collect Whole Blood (EDTA) Start->Collect_Blood Centrifuge Centrifuge to Separate Plasma Collect_Blood->Centrifuge Automated_Extraction Automated RNA Extraction (COBAS AmpliPrep) Centrifuge->Automated_Extraction Add_QS Add Internal Quantitation Standard Automated_Extraction->Add_QS RT_PCR Reverse Transcription & PCR (COBAS TaqMan) Automated_Extraction->RT_PCR Real_Time_Detection Real-Time Fluorescent Detection RT_PCR->Real_Time_Detection Calculate_Viral_Load Calculate HIV-1 RNA Copies/mL Real_Time_Detection->Calculate_Viral_Load End End Calculate_Viral_Load->End

Fig 2. HIV-1 RNA Quantification Workflow
Immunologic Assessment: CD4+ T-Cell Count

Assay: Flow Cytometry

Principle: This technique is used to count the number of CD4+ T-lymphocytes in a whole blood sample. It involves labeling specific cell surface proteins (CD antigens) with fluorescently tagged monoclonal antibodies and then analyzing the cells as they pass through a laser beam in a flow cytometer.

Protocol:

  • Specimen Collection:

    • Collect whole blood in EDTA-containing tubes.[8]

  • Staining:

    • Incubate a known volume of whole blood with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4 and anti-CD45.

    • A lyse-no-wash procedure is typically used.[12]

  • Analysis:

    • Analyze the stained sample on a flow cytometer.

    • Identify the lymphocyte population based on their characteristic forward and side scatter properties and strong CD45 expression.

    • Within the lymphocyte gate, enumerate the cells that are positive for the CD4 marker.

    • Absolute CD4+ T-cell counts are determined using a single-platform technology that incorporates microbeads of a known concentration to calculate the cell count per volume of blood.

Drug Resistance Testing

Assays: Genotypic and Phenotypic Resistance Assays

Principle: This assay detects mutations in the HIV-1 genome that are known to confer resistance to antiretroviral drugs.

Protocol:

  • RNA Extraction and Amplification:

    • Extract viral RNA from the patient's plasma sample.

    • Reverse transcribe the RNA to cDNA.

    • Amplify the target regions of the HIV-1 genome (e.g., protease, reverse transcriptase, integrase, and capsid genes) using PCR.

  • Sequencing:

    • Sequence the amplified DNA using either Sanger sequencing or next-generation sequencing (NGS).[13][14]

  • Data Analysis:

    • Compare the patient's viral sequence to a wild-type reference sequence to identify mutations.

    • Use a database (e.g., Stanford University HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations in relation to drug susceptibility.[13]

Principle: This assay directly measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.

Protocol:

  • Virus Isolation/Generation:

    • Isolate the patient's HIV-1 from a plasma sample or create recombinant viruses containing the patient's viral genes of interest (e.g., protease, reverse transcriptase, integrase, capsid).

  • Cell Culture:

    • Culture susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) in the presence of serial dilutions of the antiretroviral drug.

  • Infection and Measurement:

    • Infect the cell cultures with the patient's virus.

    • After a set incubation period, measure the extent of viral replication (e.g., by p24 antigen production or reverse transcriptase activity).

  • Data Analysis:

    • Determine the drug concentration that inhibits viral replication by 50% (IC50).

    • Compare the IC50 of the patient's virus to that of a wild-type reference virus to determine the fold-change in resistance.

Resistance_Testing_Workflow cluster_genotypic Genotypic Testing cluster_phenotypic Phenotypic Testing G_Start Plasma Sample G_RNA_Extraction RNA Extraction G_Start->G_RNA_Extraction G_RT_PCR RT-PCR Amplification G_RNA_Extraction->G_RT_PCR G_Sequencing Sequencing G_RT_PCR->G_Sequencing G_Analysis Sequence Analysis & Mutation Identification G_Sequencing->G_Analysis Interpretation Clinical Interpretation G_Analysis->Interpretation P_Start Plasma Sample P_Virus_Isolation Virus Isolation/Generation P_Start->P_Virus_Isolation P_Cell_Culture Cell Culture with Drug Dilutions P_Virus_Isolation->P_Cell_Culture P_Infection Infection of Cells P_Cell_Culture->P_Infection P_Replication_Assay Measure Viral Replication P_Infection->P_Replication_Assay P_Analysis Calculate IC50 P_Replication_Assay->P_Analysis P_Analysis->Interpretation

Fig 3. Genotypic and Phenotypic Resistance Testing Workflow
In Vitro Antiviral Activity and Cytotoxicity Assays

Principle: These assays are fundamental in the preclinical evaluation of antiviral compounds to determine their potency and safety.

  • 50% Effective Concentration (EC50): The concentration of a drug that inhibits viral replication by 50%.[1]

  • 50% Cytotoxic Concentration (CC50): The concentration of a drug that causes a 50% reduction in cell viability.[1]

  • Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50), which indicates the therapeutic window of the drug. A higher SI is desirable.[1]

Protocol for EC50 Determination:

  • Cell Culture: Plate susceptible host cells (e.g., MT-4 cells, PBMCs) in 96-well plates.

  • Drug Dilution: Prepare serial dilutions of the antiviral drug.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Treatment: Add the different concentrations of the drug to the infected cells.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 5-7 days).

  • Measurement of Viral Replication: Quantify viral replication using methods such as p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase).

  • Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and determine the EC50 value from the dose-response curve.

Protocol for CC50 Determination:

  • Cell Culture: Plate the same host cells used for the EC50 assay in 96-well plates.

  • Drug Dilution: Prepare serial dilutions of the antiviral drug.

  • Treatment: Add the different concentrations of the drug to uninfected cells.

  • Incubation: Incubate the plates for the same duration as the EC50 assay.

  • Measurement of Cell Viability: Use a cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or XTT) or the measurement of ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the CC50 value from the dose-response curve.

Comparison with Standard of Care

The current standard of care for many people living with HIV is a single-tablet regimen containing an INSTI and two nucleoside reverse transcriptase inhibitors (NRTIs). A widely used example is Biktarvy®, which contains Bictegravir, Emtricitabine, and Tenofovir Alafenamide.

Feature Bictegravir + Lenacapavir Biktarvy® (Bictegravir/Emtricitabine/Tenofovir Alafenamide)
Drug Classes Integrase Inhibitor + Capsid InhibitorIntegrase Inhibitor + 2 Nucleoside Reverse Transcriptase Inhibitors
Dosing Once daily oralOnce daily oral
Mechanism of Action Dual, novel mechanismTriple, established mechanism
Indication (Investigational) Treatment of virologically suppressed adults on complex regimensTreatment of HIV-1 in treatment-naïve and virologically suppressed adults and pediatric patients
Resistance Barrier High, with no cross-resistance for LenacapavirHigh

The combination of Bictegravir and Lenacapavir offers a potential NRTI-sparing regimen, which could be beneficial for patients with pre-existing NRTI resistance or those who experience NRTI-related toxicities.

Conclusion

The combination of Bictegravir and Lenacapavir demonstrates high efficacy in maintaining virologic suppression in treatment-experienced individuals on complex antiretroviral regimens. Its safety profile is favorable, and the dual mechanism of action, including the novel capsid inhibitor Lenacapavir, provides a high barrier to resistance. This investigational two-drug regimen holds promise as a simplified and potent option for a specific population of people living with HIV-1. Further data from the ongoing Phase 3 portion of the ARTISTRY-1 trial and the ARTISTRY-2 trial will be crucial in fully defining its role in the evolving landscape of HIV-1 treatment.

References

Safety Operating Guide

Proper Disposal of Bictegravir Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Bictegravir Sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Environmental and Safety Hazard Profile

This compound's environmental impact information varies across sources. It is crucial to handle the compound as potentially hazardous to the aquatic environment. Discharge into the environment must be strictly avoided.[1]

Hazard ClassificationSourceNotes
Aquatic Toxicity ECHA C&L InventoryClassified as H410: "Very toxic to aquatic life with long lasting effects".[2]
Water Hazard Cayman Chemical Safety Data Sheet (Self-assessment)Classified as Water Hazard Class 1: "slightly hazardous for water". It is advised not to allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.
Environmental Risk Assessment (as part of Biktarvy) European Medicines Agency (EMA)A Phase II A assessment concluded that the proposed use of Bictegravir poses "no unacceptable risk to the environment".[3] However, at the time of the report, a full Phase II B assessment was still pending.[3]

Core Disposal Principle

The primary directive for the disposal of this compound is to adhere to all applicable federal, state, and local regulations.[4][5] The material must be handled as a regulated chemical waste product.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe handling and disposal of this compound from the laboratory.

Step 1: Segregation and Waste Identification

  • Isolate this compound waste from general laboratory trash. This includes pure compound, contaminated labware (e.g., vials, gloves, weigh boats), and solutions.

  • Pharmaceutical waste must be segregated from other waste streams.[6]

Step 2: Containment

  • Place all this compound waste into a suitable, clearly labeled, and sealable container.[4]

  • The container must be structurally sound and compatible with the chemical to prevent leakage or reaction.[7]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area designated for chemical waste.[1]

Step 3: Labeling

  • Clearly label the waste container. While Bictegravir is not explicitly listed as a hazardous waste by all agencies, its aquatic toxicity warrants clear identification.[2][8]

  • The label should, at a minimum, include "Pharmaceutical Waste for Incineration" and identify the primary constituent as "this compound". If local regulations require it, use the phrase "Hazardous Waste Pharmaceuticals".[7]

Step 4: Final Disposal Arrangement

  • The designated method for final disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Arrange for collection by a licensed hazardous material disposal company.[9]

  • Crucially, do not discharge this compound waste into sewer systems or drains. [1]

Step 5: Handling Spills

  • In the event of a spill, avoid generating dust.[4]

  • Clean up spills immediately using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[4][5]

  • Sweep up the solid material and place it into a suitable, sealed container for disposal as described above.[4]

Step 6: Disposal of Contaminated Packaging

  • Contaminated packaging, including the original product container, should be disposed of as unused product.[4]

  • Containers may be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, with the rinsate collected as chemical waste.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if regulations permit.[1]

Experimental Protocols

The safety data sheets and regulatory documents reviewed do not provide detailed experimental protocols for disposal. The industry-standard and regulatory-accepted method cited is controlled incineration , which is performed by specialized, licensed waste management facilities.[1][8][9] These facilities operate under strict environmental controls, and the specific operational parameters (e.g., temperature, residence time, scrubbing technology) are proprietary to the facility and governed by national and local environmental protection agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.

G This compound Disposal Workflow start This compound Waste Generated identify Identify & Segregate Waste (Pure compound, contaminated labware, solutions) start->identify spill Accidental Spill Occurs start->spill Alternative Path contain Place in a Suitable, Sealed Waste Container identify->contain cleanup Spill Cleanup Procedure: - Wear appropriate PPE - Avoid dust generation - Sweep into sealed container spill->cleanup cleanup->contain label Label Container: 'Pharmaceutical Waste for Incineration' (Follow local regulations) contain->label store Store Securely in Designated Chemical Waste Area label->store arrange Arrange for Pickup by Licensed Disposal Company store->arrange incinerate Final Disposal: Controlled Incineration arrange->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Bictegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Bictegravir Sodium, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling to avoid exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][3]
Hazardous to the Aquatic Environment, Long-Term HazardChronic 1H410: Very toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to prevent exposure when handling this compound. The following PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4][5]

  • Hand Protection: Handle with impervious chemical-resistant gloves.[2][3][4] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Skin and Body Protection: Wear impervious clothing and appropriate protective clothing to prevent skin exposure.[2][3][4][5] A lab coat is a minimum requirement. For tasks with a higher risk of spillage, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Use in a well-ventilated area.[4] If engineering controls such as local exhaust ventilation are not sufficient to control airborne levels, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2] In case of brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, a full-face respirator is recommended.[1][4]

Operational Handling and Storage Plan

Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[2]

  • Provide an accessible safety shower and eye wash station in the immediate work area.[3][5]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[2][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Handle in accordance with good industrial hygiene and safety practices.[2] Keep away from foodstuffs, beverages, and feed.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Recommended long-term storage is at -18°C in a dry place away from direct sunlight.[2]

Accidental Release and Disposal Plan

Spill Procedures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Clean-up: Sweep up the spilled material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Disposal of this compound and its containers must be in accordance with federal, state, and local regulations.[2]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do not dispose of it together with household garbage, and do not allow the product to reach the sewage system.[1]

  • Contaminated packaging should be disposed of as an unused product.[2]

Physical and Chemical Properties
PropertyValue
Appearance Pale yellow solid[2]
Molecular Formula C₂₁H₁₇F₃N₃O₅ : Na[6]
Molecular Weight 471.38 g/mol
Solubility Soluble in DMSO[7]
Melting Point/Freezing Point No data available[2]
Boiling Point No data available[2]
Flash Point No data available[2]

Note: Many physical and chemical properties have not been fully determined and are listed as "no data available" in the safety data sheets.

Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_hazards Key Hazards to Mitigate a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) - Safety Goggles - Impervious Gloves - Lab Coat/Gown a->b c Work in a Ventilated Area (e.g., Fume Hood) b->c Proceed to Handling d Weigh and Prepare Compound c->d h1 Inhalation e Conduct Experiment d->e h2 Skin/Eye Contact f Decontaminate Work Area e->f Experiment Complete h3 Ingestion g Segregate Waste (Solid, Liquid, Sharps) f->g h Dispose of Waste per Regulations g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.